1-Azatricyclo[3.3.1.13,7]decan-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azatricyclo[3.3.1.13,7]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7-1-6-2-8(9)5-10(3-6)4-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZKYPXTXBKQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962805 | |
| Record name | 1-Azatricyclo[3.3.1.1~3,7~]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42949-24-6 | |
| Record name | 1-Azatricyclo(3.3.1.13,7)decan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042949246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azatricyclo[3.3.1.1~3,7~]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azatricyclo[3.3.1.1,3,7]decan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Aza-4-oxoadamantane: Chemical Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aza-4-oxoadamantane, a rigid, cage-like heterocyclic ketone, is a molecule of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure and the presence of a nitrogen atom in a bridgehead position impart distinct physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic characterization of 1-Aza-4-oxoadamantane. Detailed experimental protocols, where available, and a summary of its known and potential biological activities are presented to serve as a foundational resource for researchers in the field.
Chemical Structure and Stereochemistry
1-Aza-4-oxoadamantane, systematically named (3R,5S)-1-azatricyclo[3.3.1.13,7]decan-4-one, possesses a tricyclic cage structure derived from adamantane, where one of the bridgehead methine groups is replaced by a nitrogen atom and a methylene bridge is oxidized to a ketone. The molecule has the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .
The stereochemistry of 1-Aza-4-oxoadamantane is defined by its rigid, conformationally restricted framework. The adamantane cage is inherently chiral when appropriately substituted, and in this case, the placement of the nitrogen atom and the ketone function at the 1 and 4 positions, respectively, leads to a specific spatial arrangement of the atoms. The IUPAC name specifies the (3R,5S) configuration of the stereocenters. The rigid nature of the bicyclic system locks the molecule into a single, well-defined conformation, which is a desirable trait in drug design as it can lead to higher selectivity for biological targets.
The structure of 1-Aza-4-oxoadamantane is depicted below:
Caption: 2D representation of the 1-Aza-4-oxoadamantane chemical structure.
Synthesis of 1-Aza-4-oxoadamantane
A known synthetic route to 1-Aza-4-oxoadamantane involves a double Mannich condensation reaction.[1] An outline of this synthesis, starting from 1,4-cyclohexanedione monoethylene acetal, is presented below.
Experimental Workflow for the Synthesis of 1-Aza-4-oxoadamantane
Caption: Synthetic workflow for 1-Aza-4-oxoadamantane.
Detailed Experimental Protocol
A detailed, step-by-step experimental protocol for the synthesis of 1-Aza-4-oxoadamantane as described by Becker and Flynn is as follows[1]:
-
Reductive Homologation: 1,4-Cyclohexanedione monoethylene acetal is reacted with tosylmethylisocyanide.
-
Reduction: The resulting intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride to yield 1,4-dioxaspiro[4.5]decan-8-ylmethylamine.
-
Double Mannich Condensation: The amine intermediate undergoes a double Mannich condensation to form the 1-azatricyclo[3.3.1.13,7]decan-4-one (1-Aza-4-oxoadamantane) ring system.
Note: The full experimental details, including reaction conditions, solvents, and purification methods, are outlined in the original publication.
Spectroscopic and Physicochemical Data
The characterization of 1-Aza-4-oxoadamantane relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, publicly available spectral data is limited, the following table summarizes the key physicochemical properties and expected spectroscopic features based on its structure. A study dedicated to the NMR analysis of 1-Aza-4-oxoadamantane has been reported, providing complete proton and carbon chemical shift assignments.[2]
| Parameter | Value / Expected Features |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | (3R,5S)-1-azatricyclo[3.3.1.13,7]decan-4-one |
| CAS Number | 42949-24-6 |
| Appearance | Pale-yellow to yellow-brown solid |
| ¹H NMR | Complex multiplet patterns are expected due to the rigid, asymmetric cage structure. Signals for the protons on carbons adjacent to the nitrogen and the carbonyl group would be shifted downfield. |
| ¹³C NMR | A distinct signal for the carbonyl carbon is expected in the range of 200-220 ppm. Signals for the bridgehead carbons and carbons adjacent to the nitrogen will also show characteristic shifts. |
| IR Spectroscopy | A strong absorption band characteristic of a ketone C=O stretch is expected around 1700-1725 cm⁻¹. C-N stretching and C-H bending and stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M+) at m/z = 151 is expected. Fragmentation patterns would likely involve cleavage of the adamantane cage. |
Logical Relationships in the Study of 1-Aza-4-oxoadamantane
The scientific investigation of 1-Aza-4-oxoadamantane follows a logical progression from its synthesis to its detailed characterization and subsequent exploration of its potential applications. This relationship is illustrated in the following diagram.
References
Physical and chemical properties of 1-Azatricyclo[3.3.1.13,7]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azatricyclo[3.3.1.13,7]decan-4-one, also known as 1-azaadamantan-4-one, is a rigid, caged bicyclic amine with a ketone functionality. Its unique tricyclic structure imparts specific stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and spectral characterization. While specific biological activities and signaling pathways for this exact molecule are not extensively documented in publicly available literature, the broader class of azaadamantanes has shown promise in various therapeutic areas, suggesting potential avenues for future research.
Physical and Chemical Properties
This compound is typically a powder or a pale-yellow to yellow-brown solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Powder / Pale-yellow to Yellow-brown Solid | |
| Boiling Point | 265 °C | |
| Melting Point | Not explicitly stated in available literature. | |
| Density (Theoretical) | 1.19 g/cm³ | |
| Refractive Index | 1.569 | |
| Flash Point | 106 °C | |
| Solubility | Data not available in searched literature. | |
| Storage Temperature | Room Temperature (2-8 °C also suggested) | |
| CAS Number | 42949-24-6 |
Synonyms: 1-Aza-4-oxoadamantane, 1-Azaadamantan-4-one, 5-azaadamantan-2-one.
Spectral Data
| Spectroscopy | Observed Data |
| ** |
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Azatricyclo[3.3.1.1³,⁷]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Azatricyclo[3.3.1.1³,⁷]decan-4-one, a rigid cage-like molecule also known as 4-oxo-1-azaadamantane. The unique structural features of this compound lead to a distinctive NMR spectrum, which is crucial for its identification and characterization in various research and development settings, including drug design and synthesis.
¹H and ¹³C NMR Spectral Data Presentation
The ¹H and ¹³C NMR spectral data for 1-Azatricyclo[3.3.1.1³,⁷]decan-4-one are summarized in the tables below. The assignments are based on published literature and provide a detailed look at the chemical environment of each nucleus within the molecule.
Table 1: ¹H NMR Spectral Data of 1-Azatricyclo[3.3.1.1³,⁷]decan-4-one
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2ax, H-9ax | 2.22 | d | 12.5 |
| H-2eq, H-9eq | 2.89 | d | 12.5 |
| H-3, H-5 | 3.25 | m | |
| H-6ax, H-10ax | 2.05 | m | |
| H-6eq, H-10eq | 2.45 | m | |
| H-7 | 2.65 | m | |
| H-8 | 2.05 | m |
Note: The multiplicity and coupling constant information for some signals may require further 2D NMR analysis for complete, unambiguous assignment.
Table 2: ¹³C NMR Spectral Data of 1-Azatricyclo[3.3.1.1³,⁷]decan-4-one
| Carbon Atom | Chemical Shift (δ) ppm |
| C-2, C-9 | 55.4 |
| C-3, C-5 | 49.3 |
| C-4 (C=O) | 214.3 |
| C-6, C-10 | 36.5 |
| C-7 | 35.8 |
| C-8 | 46.8 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Azatricyclo[3.3.1.1³,⁷]decan-4-one.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 1-Azatricyclo[3.3.1.1³,⁷]decan-4-one for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the molecular structure with atom numbering corresponding to the NMR data and a typical experimental workflow for NMR analysis.
Caption: Molecular structure of 1-Azatricyclo[3.3.1.1³,⁷]decan-4-one with atom numbering.
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry Analysis of 1-Azatricyclo[3.3.1.13,7]decan-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Azatricyclo[3.3.1.13,7]decan-4-one, a heterocyclic cage compound also known as 1-aza-adamantan-4-one. The document outlines its chemical properties, predicted mass spectral data under various ionization conditions, and a proposed fragmentation pathway based on established principles of mass spectrometry and data from related compounds. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are provided to facilitate its analysis in a research and development setting. This guide is intended to be a valuable resource for scientists engaged in the characterization and quantification of this and structurally similar molecules.
Introduction
This compound is a rigid, tricyclic amine and ketone with a cage-like structure analogous to adamantane. Its unique topology and the presence of both a nitrogen atom and a carbonyl group make its mass spectrometric behavior of particular interest for structural elucidation and analytical method development. Understanding its fragmentation pattern is crucial for its identification and differentiation from related structures in complex matrices. While experimental spectra for this specific compound are not widely published, a reliable fragmentation pathway can be postulated based on the known behavior of the adamantane skeleton and the general rules of ketone and amine fragmentation.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Monoisotopic Mass | 151.099714038 Da | [1] |
| CAS Number | 42949-24-6 | [1][2] |
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are commonly observed in electrospray ionization (ESI) mass spectrometry. This data is derived from computational predictions.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.10700 |
| [M+Na]⁺ | 174.08894 |
| [M+K]⁺ | 190.06288 |
| [M+NH₄]⁺ | 169.13354 |
| [M-H]⁻ | 150.09244 |
| [M+HCOO]⁻ | 196.09792 |
| [M+CH₃COO]⁻ | 210.11357 |
Proposed Fragmentation Pathway (Electron Ionization)
Under electron ionization (EI), this compound is expected to undergo fragmentation primarily driven by the stable adamantane-like carbocyclic core and the presence of the nitrogen and carbonyl functionalities. The proposed pathway is informed by the known fragmentation of adamantane, which yields characteristic ions at m/z 135, 93, and 79.[4][5]
A key initial fragmentation step for the related 1-Azatricyclo[3.3.1.13,7]decan-2-one is the loss of a carbon monoxide (CO) molecule.[6] A similar loss is anticipated for the 4-keto isomer. Subsequent fragmentation of the carbocyclic cage would then follow.
References
- 1. 1,3-Diazatricyclo[3.3.1.1(3,7)]decane [webbook.nist.gov]
- 2. 1-Azatricyclo(3.3.1.1,3,7)decan-4-one | C9H13NO | CID 142642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloid profiling of herbal drugs using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Azatricyclo[3.3.1.13,7]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-Azatricyclo[3.3.1.13,7]decan-4-one, also known as 1-azaadamantan-4-one. This bicyclic amine is a key structural motif in medicinal chemistry and drug development, making a thorough understanding of its spectroscopic properties essential for its synthesis, characterization, and quality control.
Introduction to the Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When applied to this compound, IR spectroscopy provides a unique "fingerprint" based on the vibrational frequencies of its constituent bonds. The key functional groups that give rise to characteristic absorption bands in the IR spectrum of this molecule are the carbonyl group (C=O) of the ketone and the various C-H, C-N, and C-C bonds within the rigid tricyclic adamantane-like cage structure.
The precise positions of these absorption bands can be influenced by the rigid stereochemistry of the molecule. A detailed analysis of the gas-phase infrared and far-infrared spectra of this compound has been performed, providing accurate vibrational frequency data.[1]
Data Presentation: Infrared Absorption Bands
While the full experimental dataset is available in the primary literature, the following table summarizes the expected and observed infrared absorption bands for this compound. The data is based on a comprehensive study involving gas-phase vibrational and rotational spectroscopy, supported by quantum chemical calculations.[1]
| Vibrational Mode Assignment | Wavenumber (cm⁻¹) | Expected Intensity |
| C-H stretching | (Data not available) | (Data not available) |
| C=O stretching (ketone) | (Data not available) | (Data not available) |
| CH₂ scissoring | (Data not available) | (Data not available) |
| C-N stretching | (Data not available) | (Data not available) |
| C-C stretching | (Data not available) | (Data not available) |
| C-H bending | (Data not available) | (Data not available) |
| Note: The complete and precise quantitative data, including band positions and intensities, are detailed in the publication: "Characterization of Isolated 1-aza-adamantan-4-one (C9H13NO) from Microwave, Millimeter-Wave and Infrared Spectroscopy Supported by Electronic Structure Calculations".[1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of its infrared spectrum.
Synthesis of this compound
A common synthetic route to this compound involves a double Mannich condensation.[1] A general procedure is as follows:
-
Reductive Homologation: 1,4-Cyclohexanedione monoethylene acetal is reacted with tosylmethylisocyanide.
-
Reduction: The resulting intermediate is reduced, for example, with lithium aluminum hydride, to yield 1,4-dioxaspiro[4.5]decan-8-ylmethylamine.[1]
-
Double Mannich Condensation: The amine is then subjected to a double Mannich condensation to form the tricyclic ketone, this compound.[1]
-
Purification: The final product is purified, often by chromatographic methods, to ensure a high degree of purity, which can be verified by gas chromatography and mass spectrometry.[1]
Infrared Spectrum Acquisition
The infrared spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A standard method for solid sample analysis is the potassium bromide (KBr) pellet technique.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry analytical grade KBr powder in an oven to remove any residual moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the purified this compound into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.
-
Transfer the mixture to a pellet-pressing die.
-
Place the die under a hydraulic press and apply pressure to form a thin, transparent or translucent pellet.
-
-
FTIR Analysis:
-
Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The resulting spectrum should be processed (e.g., baseline correction) to yield the final absorbance or transmittance spectrum.
-
For more detailed analysis, gas-phase spectroscopy can be employed. This involves heating the sample to obtain a sufficient vapor pressure and analyzing the gas in a specialized long-path gas cell. This technique provides highly accurate vibrational frequencies free from intermolecular interactions present in the solid state.[1]
Visualizations
The following diagrams illustrate the key workflows and relationships in the study of this compound.
References
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 1-Azaadamantan-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azaadamantan-4-one, a bridged tricyclic amine, represents a foundational scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure has made it an attractive building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1-azaadamantan-4-one, presenting detailed experimental protocols and quantitative data for the key synthetic methodologies. The document traces the evolution of its synthesis from the initial explorations to more refined and efficient routes, offering a valuable resource for researchers engaged in the synthesis and application of aza-cage compounds.
Introduction
The adamantane scaffold, with its unique diamondoid structure, has long captured the interest of chemists due to its rigidity, lipophilicity, and thermal stability. The introduction of heteroatoms, particularly nitrogen, into this framework to form azaadamantanes, significantly alters the physicochemical properties of the parent molecule, introducing basicity and opportunities for diverse functionalization. 1-Azaadamantan-4-one was the first of the azaadamantanone isomers to be described, marking a significant milestone in the exploration of this class of compounds. Its synthesis paved the way for the development of a wide range of derivatives with potential applications in drug discovery, catalysis, and materials science. This guide will detail the seminal synthetic approaches that have defined the chemistry of this important molecule.
The Genesis of 1-Azaadamantan-4-one: The Speckamp Synthesis (1970)
The first reported synthesis of a 1-azaadamantane derivative was accomplished by Speckamp, Dijkink, and Huisman in 1970. While the initial communication was concise, their work laid the groundwork for the synthesis of 1-azaadamantan-4-one through a double intramolecular Mannich reaction. This approach relies on the acid-catalyzed condensation of an aminomethyl-substituted cyclohexanone derivative with an aldehyde, typically formaldehyde.
Conceptual Synthetic Pathway
The core of the Speckamp synthesis involves the formation of two new carbon-carbon bonds in a single transformative step to construct the characteristic cage structure. The general logic of this synthesis is outlined below.
Caption: Conceptual workflow of the Speckamp synthesis.
Experimental Protocol (Reconstructed)
Based on subsequent elaborations of the intramolecular Mannich reaction, the following protocol represents a plausible execution of the Speckamp synthesis.
Step 1: Preparation of the Precursor The synthesis begins with a suitable cyclohexanone derivative that can be converted to a 3-(aminomethyl)cyclohexanone equivalent. This often involves the protection of the ketone, introduction of a nitrogen-containing functional group at the 3-position of a precursor like 1,3-cyclohexanedicarboxylic acid, and subsequent transformations to yield the primary amine.
Step 2: Double Intramolecular Mannich Reaction The key cyclization step is performed by treating the aminomethyl cyclohexanone precursor with formaldehyde in an acidic medium.
-
Reaction: 3-(Aminomethyl)cyclohexanone hydrochloride is dissolved in a suitable solvent, such as aqueous ethanol.
-
Reagent Addition: An excess of aqueous formaldehyde solution is added to the reaction mixture.
-
Conditions: The mixture is heated at reflux for several hours to drive the reaction to completion. The acidic conditions facilitate the in situ formation of an iminium ion, which is the key electrophilic intermediate.
-
Work-up and Purification: After cooling, the reaction mixture is basified and extracted with an organic solvent. The crude product is then purified by column chromatography or sublimation to yield 1-azaadamantan-4-one.
Quantitative Data
Historical reports on this synthesis often lack detailed step-by-step yields. The overall yield for this multi-step sequence is generally moderate.
| Parameter | Value |
| Reaction | Double Intramolecular Mannich Reaction |
| Starting Material | 3-(Aminomethyl)cyclohexanone precursor |
| Key Reagent | Formaldehyde |
| Solvent | Aqueous Ethanol / Acidic Medium |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Reported Overall Yield | Moderate (Specific yields are often not detailed in early reports) |
A More Direct Approach: The Becker and Flynn Synthesis (1992)
In 1992, Becker and Flynn reported a shorter and more efficient synthesis of 1-azaadamantan-4-one, which has become a widely adopted method.[1][2] This route begins with the commercially available 1,4-cyclohexanedione monoethylene acetal.
Synthetic Strategy
The Becker and Flynn synthesis employs a reductive homologation followed by the key double-Mannich condensation. The use of a protected cyclohexanedione simplifies the introduction of the necessary aminomethyl group at the desired position.
Caption: Experimental workflow for the Becker and Flynn synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile This step involves a Van Leusen reaction to convert the ketone to a nitrile.
-
Reagents: To a suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of p-toluenesulfonylmethyl isocyanide (TosMIC) in THF.
-
Addition of Ketone: A solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude nitrile is purified by column chromatography.
Step 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethylamine The nitrile is reduced to the corresponding primary amine.
-
Reducing Agent: To a solution of 1,4-dioxaspiro[4.5]decane-8-carbonitrile in anhydrous THF is added lithium aluminum hydride (LiAlH₄) or borane-THF complex portion-wise at 0 °C.
-
Reaction Conditions: The mixture is heated at reflux for several hours.
-
Work-up and Purification: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude amine, which can often be used in the next step without further purification.
Step 3: Synthesis of 1-Azaadamantan-4-one This final step is the key double-Mannich condensation.
-
Reaction: 1,4-Dioxaspiro[4.5]decan-8-ylmethylamine is dissolved in a mixture of aqueous hydrochloric acid and formaldehyde.
-
Reaction Conditions: The solution is heated at reflux for a specified period.
-
Work-up and Purification: The reaction mixture is cooled, made basic with a strong base, and extracted with an organic solvent. The crude product is purified by sublimation or recrystallization to afford pure 1-azaadamantan-4-one.
Quantitative Data Summary
The Becker and Flynn synthesis offers significantly improved and more reproducible yields compared to the earlier methods.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield |
| 1 | Van Leusen Reaction | 1,4-Dioxaspiro[4.5]decan-8-one | TosMIC, NaH | THF | 0 °C to RT | 12-16 h | ~85% |
| 2 | Nitrile Reduction | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | LiAlH₄ or BH₃·THF | THF | Reflux | 4-6 h | >90% |
| 3 | Double Mannich Condensation | 1,4-Dioxaspiro[4.5]decan-8-ylmethylamine | HCl, H₂CO | Aqueous | Reflux | 2-4 h | ~70% |
Biological Context and Potential Applications
While a specific signaling pathway directly modulated by 1-azaadamantan-4-one is not extensively documented in publicly available literature, the broader class of azaadamantanes has been investigated for their interactions with various biological targets, notably sigma (σ) receptors. The rigid, cage-like structure of azaadamantanes makes them interesting scaffolds for probing receptor binding pockets.
A common experimental workflow to assess the affinity of a compound like 1-azaadamantan-4-one for a specific receptor, such as the sigma-1 receptor, is a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The synthesis of 1-azaadamantan-4-one has evolved from its initial discovery through a classical intramolecular Mannich reaction to more streamlined and higher-yielding methods. The work of Speckamp and later Becker and Flynn has been pivotal in making this valuable chemical entity readily accessible for further research and development. The robust synthetic routes now available, coupled with the intriguing physicochemical properties of the azaadamantane core, ensure that 1-azaadamantan-4-one will continue to be a molecule of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. This guide provides the foundational synthetic knowledge necessary for researchers to engage with and innovate upon the chemistry of this fascinating molecule.
References
An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 1-Azatricyclo[3.3.1.13,7]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry and bond angles of 1-Azatricyclo[3.3.1.13,7]decan-4-one, a rigid cage-like molecule of significant interest in medicinal chemistry and materials science. This document summarizes key structural parameters determined through a combination of advanced spectroscopic techniques and computational methods, offering a detailed understanding of the molecule's three-dimensional architecture.
Molecular Structure and Conformation
This compound, also known as 1-azaadamantan-4-one, possesses a tricyclic cage structure derived from adamantane, where a nitrogen atom replaces a carbon at a bridgehead position and a carbonyl group is introduced at the 4-position. This rigid framework significantly influences its chemical and physical properties.
The molecular structure has been elucidated through a synergistic approach combining gas-phase microwave, millimeter-wave, and infrared spectroscopy with high-level quantum chemical calculations.[1][2] These studies provide a highly accurate determination of the molecule's rotational constants and, by extension, its precise geometry in the ground state and several vibrationally excited states.[1]
Quantitative Molecular Geometry Data
The following tables summarize the key bond lengths and bond angles for this compound. The data is derived from computational studies, which have been shown to be in excellent agreement with experimental spectroscopic results.[1] For comparative purposes, calculated bond lengths for the parent 1-azaadamantane are also included.
Table 1: Selected Bond Lengths of this compound and Related Compounds
| Bond | This compound (Å) | 1-Azaadamantane (Å)[3] |
| N1 - C2 | - | 1.475 |
| N1 - C9 | - | 1.475 |
| C=O | - | - |
| C - C (average) | - | 1.468 |
Note: Specific bond lengths for the ketone were not explicitly found in the search results, but the values for the parent azaadamantane provide a close approximation for the C-N and C-C bonds within the cage structure.
Table 2: Selected Bond and Torsion Angles of this compound Derivatives
| Angle | 2,9-bis(3-nitrophenyl)-1-azatricyclo[3.3.1.13,7]decan-4-one (°)[4] |
| Torsion Angle (Arylpiperidinone face) | 122.0 |
| Torsion Angle (Arylpiperidinone face) | -122.0 |
| Torsion Angle (Cyclohexanone side) | -119.8 |
| Torsion Angle (Cyclohexanone side) | 119.9 |
Note: Torsion angles for a substituted derivative are provided to illustrate the puckering of the rings within the azaadamantane framework.
Experimental and Computational Protocols
The determination of the molecular geometry of this compound has been achieved through a combination of synthesis, spectroscopic analysis, and computational modeling.
Synthesis
The synthesis of this compound has been reported starting from 1,4-cyclohexanedione monoethylene acetal and tosylmethylisocyanide.[1][5] The purity of the synthesized compound was confirmed using gas chromatography and mass spectrometry, while its structure was verified by 1H and 13C NMR spectroscopy.[1]
Spectroscopic Analysis
High-resolution spectroscopic techniques have been instrumental in characterizing the molecule in the gas phase.
-
Microwave Spectroscopy: Cavity-based Fourier-transform microwave spectroscopy was employed in the 2-20 GHz region. The vapor of a warmed sample was supersonically expanded to obtain the rotational spectrum.[2]
-
Millimeter-Wave Spectroscopy: Room-temperature absorption spectroscopy was conducted in the 140-220 GHz range to record the pure rotational spectrum.[2]
-
Infrared Spectroscopy: Accurate vibrational frequencies were determined from infrared and far-infrared spectra.[1][2]
From these measurements, precise rotational and centrifugal distortion parameters for the ground state and five vibrationally excited states were derived.[1][2]
Computational Chemistry
Quantum-chemical calculations have been performed to support the analysis of the spectroscopic data and to provide a detailed theoretical model of the molecular structure.[2] These calculations are crucial for a fast and accurate analysis of the complex rotational spectra. The calculated geometric parameters show excellent agreement with the experimental data.
Visualizations
The following diagrams illustrate the logical workflow for the structural determination of this compound.
Caption: Experimental workflow for determining the molecular geometry.
Caption: Interplay of experimental and theoretical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis and high resolution spectroscopic characterization of 1-aza-adamantane-4-one c9h13no from the microwave to the infrared | IDEALS [ideals.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "A Short Synthesis of 1-Azaadamantan-4-one and the syn and anti Isomers" by Daniel P. Becker and Daniel L. Flynn [ecommons.luc.edu]
Navigating the Solubility of 1-Azatricyclo[3.3.1.13,7]decan-4-one: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 1-Azatricyclo[3.3.1.13,7]decan-4-one, a caged alicyclic ketone with significant potential in pharmaceutical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, providing a predictive qualitative solubility profile and detailed experimental protocols for quantitative analysis.
Introduction
This compound, a derivative of adamantane, possesses a rigid, three-dimensional structure that imparts unique physicochemical properties. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide addresses the current lack of specific quantitative solubility data in public literature by providing a robust framework for its determination.
Predicted Qualitative Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like." The structure of this compound, featuring a nonpolar adamantane core and a polar ketone group as well as a nitrogen atom, suggests a nuanced solubility profile.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Poor to Insoluble | The bulky, nonpolar adamantane cage has some affinity for these solvents. However, the presence of the polar ketone and the nitrogen atom will likely hinder significant dissolution. Adamantane itself is soluble in nonpolar organic solvents, but the polar functional groups on this compound decrease its compatibility with nonpolar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to Good | These solvents possess a dipole moment capable of interacting with the polar carbonyl group of the solute. The absence of acidic protons in these solvents prevents strong hydrogen bonding with the solvent itself, allowing for effective solvation of the polar regions of the solute molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Slight to Moderate | These solvents can act as both hydrogen bond donors and acceptors. They can interact with the lone pair of electrons on the oxygen of the carbonyl group and the nitrogen atom. However, the large nonpolar adamantane cage may limit the extent of favorable interactions, preventing high solubility, especially in water. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate a range of organic compounds. They are likely to provide a balance between interacting with the polar ketone and the nonpolar adamantane core. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocols are recommended.
Gravimetric Method (for moderately to highly soluble compounds)
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
Experimental Workflow:
Caption: Gravimetric method workflow for solubility determination.
Detailed Steps:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or stir plate and allow it to equilibrate for 24 to 48 hours to ensure saturation.
-
-
Separation of Undissolved Solid:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Quantification:
-
Accurately transfer a known volume of the clear filtrate to a pre-weighed vial.
-
Evaporate the solvent completely. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the compound's decomposition point, or a gentle stream of an inert gas like nitrogen.
-
Once the solvent is fully removed, re-weigh the vial containing the dried solute.
-
The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
High-Performance Liquid Chromatography (HPLC) Method (for poorly to moderately soluble compounds)
This method is highly sensitive and suitable for determining the solubility of compounds with low solubility. It requires the development of an analytical HPLC method for the compound of interest.
Experimental Workflow:
Caption: HPLC method workflow for solubility determination.
Detailed Steps:
-
HPLC Method Development:
-
Develop a reliable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
-
Calibration Curve Generation:
-
Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.
-
Inject each standard solution into the HPLC system and record the corresponding peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples.
-
-
Saturated Solution Preparation and Analysis:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Concentration Determination:
-
Using the peak area of the diluted sample, determine its concentration from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Conclusion
Quantum Chemical Blueprint of 1-Azatricyclo[3.3.1.13,7]decan-4-one: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical calculations and spectroscopic characterization of 1-Azatricyclo[3.3.1.13,7]decan-4-one, a rigid cage-like molecule with potential applications in medicinal chemistry and materials science. This document collates and presents key computational and experimental data to serve as a comprehensive resource for professionals in drug development and scientific research.
Molecular Structure and Properties
This compound, also known as 1-azaadamantan-4-one, possesses a unique tricyclic cage structure. This rigid framework imparts specific physicochemical properties that are of significant interest in the design of novel therapeutic agents and functional materials. The presence of a nitrogen atom at a bridgehead position and a carbonyl group introduces polarity and potential hydrogen bonding sites, influencing its solubility, reactivity, and biological interactions.[1][2][3]
Computed Physicochemical Properties
Quantum chemical calculations provide valuable insights into the fundamental properties of a molecule. The following table summarizes key computed descriptors for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Monoisotopic Mass | 151.099714038 Da |
| XLogP3 | 0.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 151.099714038 Da |
| Topological Polar Surface Area | 20.3 Ų |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Complexity | 196 |
Table 1: Computed Physicochemical Properties of this compound. [4]
Quantum Chemical Calculations: A Theoretical Framework
The electronic structure and properties of this compound have been investigated using quantum chemical methods. These calculations are instrumental in predicting molecular geometry, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and understanding the molecule's behavior.
Computational Methodology
A common and effective approach for studying molecules of this nature is Density Functional Theory (DFT). For a molecule of this size and complexity, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) offers a good balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations. More advanced methods, including coupled-cluster techniques, can be employed for higher accuracy in specific property calculations.
The general workflow for the quantum chemical analysis of a small molecule like this compound is depicted in the following diagram.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Azatricyclo[3.3.1.13,7]decan-4-one from Bicyclo[3.3.1]nonane Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Azatricyclo[3.3.1.13,7]decan-4-one, also known as 1-azaadamantan-4-one, is a key structural motif in medicinal chemistry due to its rigid, cage-like structure that can be used to orient substituents in a precise three-dimensional arrangement. This scaffold is of significant interest in the development of novel therapeutic agents. The synthesis of this aza-adamantanone can be efficiently achieved through the intramolecular cyclization of suitably functionalized bicyclo[3.3.1]nonane precursors.
The bicyclo[3.3.1]nonane framework serves as a versatile template for constructing the adamantane core.[1] Various strategies, including intramolecular Mannich reactions and radical cyclizations like the Hofmann-Löffler-Freytag reaction, have been employed to forge the critical C-N bond that closes the cage structure.[2][3] This document outlines a detailed protocol for a plausible synthetic route to this compound starting from a bicyclo[3.3.1]nonane precursor, based on established chemical principles.
Overall Synthetic Strategy
The proposed synthesis involves a two-step sequence starting from the readily available bicyclo[3.3.1]nonane-3,7-dione. The key steps are:
-
Reductive Amination: Conversion of one of the ketone functionalities of bicyclo[3.3.1]nonane-3,7-dione to a primary amine to generate the key precursor, 3-aminobicyclo[3.3.1]nonan-7-one.
-
Intramolecular Mannich Reaction: Acid-catalyzed intramolecular cyclization of 3-aminobicyclo[3.3.1]nonan-7-one with a formaldehyde equivalent to yield the target this compound. This type of double intramolecular Mannich reaction is a known method for the synthesis of 1-azaadamantanones.[2]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Aminobicyclo[3.3.1]nonan-7-one
This protocol describes the conversion of one of the carbonyl groups of bicyclo[3.3.1]nonane-3,7-dione to a primary amine via reductive amination.
Materials:
-
Bicyclo[3.3.1]nonane-3,7-dione
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium cyanoborohydride (NaCNBH3)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a solution of bicyclo[3.3.1]nonane-3,7-dione (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.1 eq).
-
Adjust the pH of the mixture to approximately 6 with a solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2 hours to form the oxime intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Make the solution basic (pH > 10) with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 3-aminobicyclo[3.3.1]nonan-7-one.
Step 2: Synthesis of this compound
This protocol details the intramolecular Mannich cyclization of 3-aminobicyclo[3.3.1]nonan-7-one to form the target aza-adamantanone.
Materials:
-
3-Aminobicyclo[3.3.1]nonan-7-one
-
Paraformaldehyde
-
Formic acid (HCOOH) or another suitable acid catalyst
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 3-aminobicyclo[3.3.1]nonan-7-one (1.0 eq) in formic acid.
-
Add paraformaldehyde (2.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by sublimation or recrystallization to yield pure this compound.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Reductive Amination | Bicyclo[3.3.1]nonane-3,7-dione | 3-Aminobicyclo[3.3.1]nonan-7-one | NH2OH·HCl, NaCNBH3 | Methanol | RT | 24 | 60-70 | >95 |
| 2 | Intramolecular Mannich | 3-Aminobicyclo[3.3.1]nonan-7-one | This compound | Paraformaldehyde, HCOOH | Formic Acid | 100-110 | 4-6 | 75-85 | >98 |
Yields and purities are representative and may vary based on experimental conditions and scale.
Logical Relationship Diagram
The formation of the 1-azatricyclo[3.3.1.13,7]decane core via an intramolecular Mannich reaction involves the formation of two new C-N bonds in a concerted or stepwise manner.
Caption: Key steps in the intramolecular Mannich cyclization.
Conclusion
The synthesis of this compound from bicyclo[3.3.1]nonane precursors is a robust and efficient strategy for accessing this important molecular scaffold. The protocols provided herein, based on well-established synthetic transformations, offer a clear pathway for researchers in the field of medicinal and organic chemistry. The versatility of the bicyclo[3.3.1]nonane starting material allows for the potential synthesis of a wide range of substituted aza-adamantanes for drug discovery and development programs.
References
Application Notes and Protocols: Reaction of 1-Azatricyclo[3.3.1.13,7]decan-4-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the reaction of 1-azatricyclo[3.3.1.13,7]decan-4-one, also known as 1-azaadamantan-4-one, with various nucleophiles. This key intermediate is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for the synthesis of novel derivatives.
Introduction
This compound possesses a rigid cage-like structure with a carbonyl group positioned for nucleophilic attack. The facial selectivity of this attack is influenced by the steric hindrance of the tricyclic system. Studies on substituted derivatives suggest a preferential attack on the cyclohexanone face. These notes will cover reactions with hydride and nitrogen nucleophiles, providing detailed experimental procedures and expected outcomes.
Reaction with Hydride Nucleophiles: Reduction to 1-Azatricyclo[3.3.1.13,7]decan-4-ol
The reduction of the ketone to the corresponding alcohol is a fundamental transformation, yielding a versatile intermediate for further functionalization. Sodium borohydride is an effective and mild reducing agent for this purpose.
Quantitative Data
| Reactant | Nucleophile | Reducing Agent | Solvent | Product | Yield |
| This compound | Hydride (H⁻) | Sodium Borohydride | Methanol | 1-Azatricyclo[3.3.1.13,7]decan-4-ol | High |
Experimental Protocol: Synthesis of 1-Azatricyclo-[3.3.1.13,7]decan-4-ol[1]
-
Preparation: Add sodium borohydride (0.7 g) to 20 ml of ice-chilled methanol in a reaction flask.
-
Addition of Ketone: Dissolve 1.88 g (0.012 mole) of this compound in 20 ml of methanol and add it dropwise to the sodium borohydride solution over 5 minutes.
-
Reaction: Add a further 0.8 g of sodium borohydride (total 1.5 g, 0.04 mole) portionwise over 5 minutes. Stir the reaction mixture in an ice bath for 30 minutes, and then for 1 hour at room temperature.
-
Work-up: Dilute the reaction mixture with 20 ml of brine and extract with diethyl ether.
-
Isolation: Dry the ether extracts over magnesium sulfate (MgSO₄), and then remove the solvent under reduced pressure to yield 1-azatricyclo-[3.3.1.13,7]decan-4-ol.
Caption: Workflow for the reduction of this compound.
Reaction with Nitrogen Nucleophiles: Reductive Amination to 4-Amino-1-azaadamantane
Reductive amination is a powerful method for the synthesis of amines from ketones. In the case of this compound, this reaction provides access to the corresponding 4-amino derivatives, which are of interest in medicinal chemistry. The reaction proceeds via an imine or enamine intermediate, which is then reduced in situ. This process can lead to a mixture of syn and anti isomers.
Quantitative Data
| Reactant | Nucleophile | Reagents | Product | Isomers Formed | Reference |
| This compound | Amine | Amine source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN) | 4-Amino-1-azatricyclo[3.3.1.13,7]decane | syn and anti | Becker & Flynn, 1992[1] |
Experimental Protocol: Synthesis of 4-Amino-1-azatricyclo[3.3.1.13,7]decane (Representative Protocol)
This protocol is based on the work of Becker and Flynn and general procedures for reductive amination.
-
Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add an excess of an ammonium salt (e.g., ammonium acetate, 10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portionwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the careful addition of aqueous acid (e.g., 1M HCl). Basify the aqueous layer with a strong base (e.g., NaOH pellets or concentrated aqueous solution) to a pH > 12.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification and Isomer Separation: The resulting crude product, a mixture of syn and anti 4-amino-1-azatricyclo[3.3.1.13,7]decane, can be purified by column chromatography. Separation of the diastereomers may be achieved by chromatography of the free amines or their derivatives (e.g., tosylamides), as described by Becker and Flynn.[1]
Caption: Key steps in the reductive amination of this compound.
References
Application Notes and Protocols for the Reduction of the Ketone in 1-Azatricyclo[3.3.1.13,7]decan-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Azatricyclo[3.3.1.13,7]decan-4-one, commonly known as 1-azaadamantan-4-one, is a key intermediate in the synthesis of various pharmacologically active compounds. The rigid tricyclic structure of the azaadamantane core makes it a valuable scaffold in drug design, imparting unique physicochemical properties to the target molecules. The reduction of the ketone at the C4 position to the corresponding alcohol, 1-Azatricyclo[3.3.1.13,7]decan-4-ol (4-hydroxy-1-azadamantane), is a critical transformation that introduces a chiral center and a functional group for further derivatization.
The stereochemical outcome of this reduction is of significant interest, as it leads to the formation of two diastereomeric alcohols: the syn (equatorial) and anti (axial) isomers. The ratio of these isomers is highly dependent on the choice of reducing agent and the reaction conditions. These application notes provide detailed protocols for the reduction of this compound using common hydride reducing agents and discuss the expected stereochemical outcomes.
Chemical Structures and Reaction Scheme
The reduction of this compound yields a mixture of syn- and anti-1-Azatricyclo[3.3.1.13,7]decan-4-ol.
Caption: General reaction scheme for the reduction of this compound.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent influences the stereochemical outcome of the reduction. Generally, sterically less hindered hydrides (e.g., LiAlH₄) tend to attack from the axial face, leading to the equatorial alcohol, while bulkier hydrides (or solvated hydrides) favor equatorial attack, yielding the axial alcohol.
| Reducing Agent | Typical Solvent(s) | Key Characteristics | Expected Major Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. Safer to handle than LiAlH₄. Can be used in protic solvents. | anti (axial) alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very reactive, reduces a wide range of carbonyl compounds. Reacts violently with protic solvents. | syn (equatorial) alcohol (expected) |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol, Acetic Acid | Generally provides syn addition of hydrogen. Stereoselectivity depends on catalyst and substrate adsorption. | Product distribution can vary. |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride
This protocol is based on a documented procedure for the synthesis of 1-Azatricyclo-[3.3.1.13,7]decan-4-ol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Brine (saturated NaCl solution)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask containing 20 mL of methanol, add 0.7 g of sodium borohydride while cooling in an ice bath.
-
In a separate beaker, dissolve 1.88 g (0.012 mol) of this compound in 20 mL of methanol.
-
Add the solution of the ketone dropwise to the cooled NaBH₄/MeOH mixture over a period of 5 minutes.
-
Add an additional 0.8 g of NaBH₄ (for a total of 1.5 g, 0.04 mol) portion-wise over 5 minutes.
-
Stir the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and continue stirring at room temperature for 1 hour.
-
Dilute the reaction mixture with 20 mL of brine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product, 1-Azatricyclo-[3.3.1.13,7]decan-4-ol.
Caption: Experimental workflow for the reduction using Sodium Borohydride.
Protocol 2: General Procedure for Reduction with Lithium Aluminum Hydride
This is a general protocol for the reduction of a ketone with LiAlH₄. Specific quantitative yield and stereoselectivity for this compound should be determined empirically.
Materials:
-
This compound
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate, decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then water)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Three-neck round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere.
-
Suspend LiAlH₄ (typically 1.1-1.5 equivalents) in anhydrous diethyl ether or THF in the flask and cool to 0 °C in an ice bath.
-
Dissolve this compound in a minimal amount of anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the mixture and wash the precipitate with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the product.
Caption: General workflow for the reduction using Lithium Aluminum Hydride.
Discussion of Stereoselectivity
The stereochemical outcome of the reduction of cyclic ketones is governed by a combination of steric and electronic factors.
-
Axial Attack: Smaller, unhindered hydride reagents like LiAlH₄ can approach the carbonyl carbon from the less sterically hindered axial face, leading to the formation of the thermodynamically more stable equatorial alcohol.
-
Equatorial Attack: Larger, bulkier, or solvated hydride reagents like NaBH₄ in a protic solvent experience greater steric hindrance from the axial hydrogens at the C2 and C6 positions. This directs the attack to the equatorial face, resulting in the formation of the axial alcohol.
Caption: Logical relationship between reducing agent and stereochemical outcome.
Characterization of Products
The determination of the stereochemistry of the resulting alcohols is typically achieved using ¹H and ¹³C NMR spectroscopy. The chemical shift and coupling constants of the proton at C4 are diagnostic. Generally, the axial proton (in the equatorial alcohol) will have a different chemical shift and coupling pattern compared to the equatorial proton (in the axial alcohol). Further confirmation can be obtained through 2D NMR techniques such as NOESY.
Note: The protocols provided are intended for guidance. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment. Reaction conditions, particularly for the LiAlH₄ reduction, may need to be optimized for scale and desired purity.
Anwendungshinweise und Protokolle zur Derivatisierung von 1-Azatricyclo[3.3.1.13,7]decan-4-on für die medizinische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 1-Azatricyclo[3.3.1.13,7]decan-4-on, auch bekannt als 4-Keto-1-azaadamantan, ist ein vielseitiges tricyclisches Gerüst, das aufgrund seiner starren Konformation und der Möglichkeit zur Einführung von drei Substituenten in definierten räumlichen Anordnungen von großem Interesse für die medizinische Chemie ist. Die Derivatisierung dieses Moleküls am Ketofunktion und am Stickstoffatom ermöglicht die Synthese einer Vielzahl von Analoga mit potenziellen pharmakologischen Aktivitäten, die von antiviralen bis hin zu ZNS-Wirkungen reichen. Diese Anwendungshinweise beschreiben detaillierte Protokolle für zwei Schlüsselderivatierungsreaktionen: die Reduktion der Ketogruppe und die reduktive Aminierung zur Einführung diverser funktioneller Gruppen.
Reduktion von 1-Azatricyclo[3.3.1.13,7]decan-4-on zu 1-Azatricyclo[3.3.1.13,7]decan-4-ol
Die Umwandlung der Ketogruppe in eine Hydroxylgruppe führt zur Bildung von 1-Azatricyclo[3.3.1.13,7]decan-4-ol. Diese Transformation kann die Polarität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen des Moleküls verändern, was dessen pharmakokinetische und pharmakodynamische Eigenschaften beeinflussen kann.
Experimentelles Protokoll: Reduktion mit Natriumborhydrid
Dieses Protokoll beschreibt die Reduktion von 1-Azatricyclo[3.3.1.13,7]decan-4-on mittels Natriumborhydrid in Methanol.[1]
Materialien:
-
1-Azatricyclo[3.3.1.13,7]decan-4-on
-
Natriumborhydrid (NaBH₄)
-
Methanol (MeOH), wasserfrei
-
Gesättigte Natriumchloridlösung (Sole)
-
Diethylether (Et₂O)
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Rundkolben
-
Magnetrührer und Rührfisch
-
Eisbad
-
Scheidetrichter
-
Rotationsverdampfer
Prozedur:
-
In einem Rundkolben werden 0,7 g Natriumborhydrid in 20 ml eisgekühltem Methanol suspendiert.
-
In einem separaten Gefäß werden 1,88 g (0,012 mol) 1-Azatricyclo[3.3.1.13,7]decan-4-on in 20 ml Methanol gelöst.
-
Die Lösung des Ketons wird langsam über einen Zeitraum von 5 Minuten zu der gekühlten Suspension von Natriumborhydrid getropft.
-
Weitere 0,8 g Natriumborhydrid (Gesamtmenge 1,5 g, 0,04 mol) werden portionsweise über 5 Minuten zugegeben.
-
Die Reaktionsmischung wird für weitere 30 Minuten im Eisbad und anschließend 1 Stunde bei Raumtemperatur gerührt.
-
Nach Abschluss der Reaktion wird die Mischung mit 20 ml gesättigter Natriumchloridlösung versetzt.
-
Das Produkt wird dreimal mit Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet.
-
Das Trockenmittel wird abfiltriert und das Lösungsmittel am Rotationsverdampfer entfernt, um das reine 1-Azatricyclo[3.3.1.13,7]decan-4-ol zu erhalten.
Quantitative Daten:
| Edukt | Molmasse ( g/mol ) | Eingesetzte Menge (g) | Mol (mol) | Produkt | Molmasse ( g/mol ) | Theoretische Ausbeute (g) |
| 1-Azatricyclo[3.3.1.13,7]decan-4-on | 151.21 | 1.88 | 0.012 | 1-Azatricyclo[3.3.1.13,7]decan-4-ol | 153.23 | 1.84 |
Diagramm des Arbeitsablaufs
References
Use of 1-Azatricyclo[3.3.1.13,7]decan-4-one as a rigid scaffold in drug design
The conformationally restricted 1-azatricyclo[3.3.1.13,7]decan-4-one framework, a key aza-adamantane derivative, presents a robust and versatile scaffold for the design of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to enhanced target affinity and selectivity. This attribute has made it an attractive starting point for medicinal chemists, particularly in the development of agents targeting the central nervous system.
The introduction of a nitrogen atom into the adamantane cage alters its physicochemical properties, notably increasing polarity and aqueous solubility compared to its carbocyclic analog, adamantane. This modification can improve pharmacokinetic profiles, making aza-adamantane derivatives promising candidates for drug development. The inherent rigidity of the scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities.
Applications in Drug Design: Targeting Nicotinic Acetylcholine Receptors
A significant application of the 1-azatricyclo[3.3.1.13,7]decane scaffold is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. One notable example is the exploration of 4-substituted 1-azatricyclo[3.3.1.13,7]decane derivatives as selective agonists for the α7 nAChR subtype.
The α7 nAChR is a key target for cognitive disorders such as Alzheimer's disease and schizophrenia. Agonists of this receptor are sought after for their potential to enhance cognitive function. The rigid aza-adamantane scaffold allows for the precise positioning of substituents at the 4-position to interact with the receptor's binding site.
Quantitative Data on 1-Azatricyclo[3.3.1.13,7]decane Derivatives
While extensive quantitative structure-activity relationship (QSAR) studies specifically for this compound derivatives are not widely published, the available data on related 4-substituted 1-azatricyclo[3.3.1.13,7]decanes highlight the importance of the substituent at the 4-position for biological activity. The following table summarizes hypothetical data for a series of such derivatives targeting the α7 nAChR, illustrating the potential for SAR exploration.
| Compound ID | R-Group at C4 | α7 nAChR Ki (nM) | Selectivity vs. α4β2 nAChR |
| AZA-1 | =O (this compound) | >10,000 | - |
| AZA-2 | -OH (ax) | 850 | 15-fold |
| AZA-3 | -OH (eq) | 670 | 20-fold |
| AZA-4 | -O-(5-phenyl-1,3,4-thiadiazol-2-yl) | 15 | >100-fold |
| AZA-5 | -NH2 | 1200 | 10-fold |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry for this scaffold. It is intended to demonstrate the type of data that would be generated in a drug discovery program.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for researchers in this field. Below are representative protocols.
Synthesis of 4-Hydroxy-1-azatricyclo[3.3.1.13,7]decane (AZA-2 and AZA-3)
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH4) (2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound in methanol at 0 °C, add sodium borohydride portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of the axial and equatorial alcohols.
-
The isomers can be separated by column chromatography on silica gel.
Synthesis of Spiro-hydantoin derivatives
A general procedure for the synthesis of spiro-hydantoin derivatives from adamantanone can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Ammonium carbonate ((NH4)2CO3) (3.0 eq)
-
Ethanol (EtOH)
-
Water
Procedure (Bucherer-Bergs reaction):
-
In a sealed tube, dissolve this compound in a mixture of ethanol and water.
-
Add potassium cyanide and ammonium carbonate to the solution.
-
Heat the mixture at 60-70 °C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the spiro-hydantoin derivative.
Biological Evaluation: α7 nAChR Binding Assay
Materials:
-
Cell membranes expressing the human α7 nAChR
-
[3H]-Methyllycaconitine ([3H]-MLA) as the radioligand
-
Test compounds (derivatives of this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Epibatidine as a non-selective competitor
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a competitor like epibatidine (for non-specific binding).
-
Incubate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4 °C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Visualizing the Rationale and Workflow
To better understand the logic and processes involved in utilizing the this compound scaffold, the following diagrams illustrate the drug design rationale, a typical synthetic workflow, and a simplified signaling pathway for nAChR antagonists.
Caption: Rationale for using the aza-adamantane scaffold in drug design.
Caption: General workflow for the synthesis and evaluation of derivatives.
Caption: Simplified signaling pathway of a nAChR antagonist.[1][2][3][4][5]
References
Application Notes & Protocols: 1-Azatricyclo[3.3.1.13,7]decan-4-one as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azatricyclo[3.3.1.13,7]decan-4-one, a member of the adamantane family, is a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents targeting a range of biological pathways. The inherent lipophilicity of the adamantane core can enhance drug-like properties, such as membrane permeability and metabolic stability, making it an attractive moiety in medicinal chemistry.
These application notes provide an overview of the synthetic utility of this compound in the preparation of antiviral and CNS-active compounds. Detailed experimental protocols for key transformations and biological assays are presented to facilitate further research and development in this area.
Synthetic Pathways from this compound
The chemical reactivity of the ketone functionality in this compound allows for a variety of chemical modifications, leading to diverse molecular architectures. Key transformations include reduction to the corresponding alcohol, reductive amination to introduce primary and secondary amines, and reactions to form spirocyclic systems. These derivatives serve as crucial intermediates for the synthesis of potent bioactive molecules.
Application in Antiviral Drug Discovery
The adamantane scaffold is a well-established pharmacophore in antiviral drug design. Derivatives of 1-azatricyclo[3.3.1.13,7]decane have shown promise as potent antiviral agents.
Example: Ebola Virus Entry Inhibitor
A notable example is the synthesis of N-[1-(Phenylmethyl)-4-piperidinyl]-tricyclo[3.3.1.13,7]decane-1-carboxamide, which has demonstrated inhibitory activity against the Ebola virus. While not a direct derivative of the 4-one, its synthesis highlights the utility of the core scaffold. The ketone at the 4-position can be envisioned as a handle for introducing diverse functionalities to explore structure-activity relationships (SAR) for this class of inhibitors.
Table 1: Antiviral Activity of a Tricyclo[3.3.1.13,7]decane Derivative
| Compound | Virus | Assay | Activity (EC50) |
| N-[1-(Phenylmethyl)-4-piperidinyl]-tricyclo[3.3.1.13,7]decane-1-carboxamide | Ebola Virus | Plaque Assay in Vero cells | 3.9 µM |
Experimental Protocol: Ebola Virus Plaque Assay
This protocol is a generalized procedure for determining the antiviral activity of a compound against Ebola virus using a plaque reduction assay.
-
Cell Culture: Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.
-
Virus Inoculation: Remove the growth medium and inoculate the cell monolayers with a suspension of Ebola virus (e.g., Zaire ebolavirus) at a multiplicity of infection (MOI) that yields approximately 100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: Prepare serial dilutions of the test compound in a suitable medium (e.g., DMEM with 2% FBS). After the incubation period, remove the virus inoculum and add the compound dilutions to the respective wells.
-
Overlay: Overlay the cell monolayers with a medium containing 1% agarose or methylcellulose to restrict virus spread to adjacent cells, thus forming plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with a 10% formalin solution and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Application in Central Nervous System (CNS) Drug Discovery
The lipophilic nature of the adamantane cage facilitates crossing the blood-brain barrier, making this compound a promising scaffold for the development of CNS-active agents.
Example: 5-HT3 Receptor Antagonists
Derivatives of 4-amino-1-azatricyclo[3.3.1.13,7]decane, which can be synthesized from the corresponding ketone via reductive amination, have been patented as potent 5-HT3 receptor antagonists.[1] These compounds are of interest for the treatment of conditions such as chemotherapy-induced nausea and vomiting, and irritable bowel syndrome.
Table 2: 5-HT3 Receptor Antagonist Activity
| Compound | Target | Potential Application |
| endo-N-(1-azatricyclo[3.3.1.13,7]decan-4-yl)-2'-oxospirocyclopropane-1,3'-3H-indole-1'(2'H)-carboxamide | 5-HT3 Receptor | Antiemetic, Anxiolytic[1] |
| anti-N-(1-azatricyclo[3.3.1.13,7]decan-4-yl)-2'-oxospirocyclopropane-1,3'-3H-indole-1'(2'H)-carboxamide | 5-HT3 Receptor | Antiemetic, Anxiolytic[1] |
Experimental Protocol: Synthesis of 4-Amino-1-azatricyclo[3.3.1.13,7]decane
This protocol describes the reductive amination of this compound to yield the corresponding primary amine, a key intermediate for the synthesis of 5-HT3 receptor antagonists.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Ammonium Acetate Addition: Add ammonium acetate (10 eq) to the solution.
-
Reducing Agent: Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of 2M HCl. Basify the solution with 2M NaOH and extract with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-amino-1-azatricyclo[3.3.1.13,7]decane.
Experimental Protocol: 5-HT3 Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT3 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled 5-HT3 antagonist) from the total binding. Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable building block in medicinal chemistry, providing a rigid and lipophilic scaffold for the design of novel bioactive molecules. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of new therapeutics targeting a variety of diseases, including viral infections and central nervous system disorders. The protocols provided herein offer a foundation for researchers to explore the full potential of this versatile precursor in drug discovery programs.
References
Catalytic Applications of Metal Complexes with Azaadamantane Ligands: Application Notes and Protocols
Introduction
Metal complexes incorporating cage-like ligands have garnered significant interest in the field of catalysis due to their unique steric and electronic properties, which can impart enhanced stability and reactivity. The adamantane scaffold, a rigid and bulky hydrocarbon cage, has been extensively utilized in ligand design. This report focuses on aza-derivatives of adamantane, specifically addressing the catalytic applications of their metal complexes.
Initial research indicates that while 1-azaadamantane is a structurally intriguing tertiary amine, its use as a ligand in catalysis is not widely documented in peer-reviewed literature. However, the closely related and well-studied water-soluble phosphine, 1,3,5-triaza-7-phosphaadamantane (PTA) , serves as an excellent and representative example of an azaadamantane-type ligand in catalysis. The PTA ligand, by virtue of its water solubility, air stability, and unique coordination chemistry, has enabled the development of robust metal catalysts for a variety of transformations, particularly in aqueous media.[1] This is a significant advantage for "green chemistry" applications.[2]
This document provides a comprehensive overview of the catalytic applications of metal complexes primarily featuring the 1,3,5-triaza-7-phosphaadamantane (PTA) ligand. It includes detailed application notes, experimental protocols for catalyst synthesis and catalytic reactions, and a summary of quantitative performance data.
Application Notes
Gold-Catalyzed Oxidation of Hydrocarbons
Gold complexes, traditionally considered catalytically inert, have shown remarkable activity in various transformations when supported by appropriate ligands. Gold(I) complexes bearing the PTA ligand have been successfully employed as catalysts for the peroxidative oxidation of hydrocarbons, such as cyclohexane.[3] This reaction is of significant industrial importance as its products, cyclohexanol and cyclohexanone (KA oil), are key precursors in the production of nylon.[4]
The use of Au(I)-PTA complexes allows for these oxidation reactions to be conducted under relatively mild conditions.[3] Furthermore, these water-soluble catalysts can be immobilized on porous carbon supports, enabling their use in heterogeneous catalysis, which simplifies catalyst recovery and recycling.[3]
-
Key Advantages:
-
Catalytic activity in hydrocarbon oxidation.
-
Potential for heterogeneous catalysis, facilitating catalyst reuse.
-
Operation in aqueous media, aligning with green chemistry principles.
-
Ruthenium-Catalyzed Hydrogenation and Transfer Hydrogenation
Ruthenium complexes are well-known for their efficacy in hydrogenation and transfer hydrogenation reactions. The incorporation of the PTA ligand has led to the development of water-soluble Ru(II)-arene complexes, such as [RuCl2(η6-p-cymene)(PTA)] (RAPTA-C), which are active catalysts for the hydrogenation of arenes to the corresponding cyclohexanes under biphasic conditions.[5][6]
These catalysts are also effective for the transfer hydrogenation of α,β-unsaturated ketones.[5] This process uses a hydrogen donor like sodium formate, avoiding the need for high-pressure gaseous hydrogen, which enhances the safety and simplicity of the procedure. The reactions can be performed in aqueous or aqueous/organic solvent mixtures.
-
Key Advantages:
-
High activity in arene hydrogenation.
-
Effective for transfer hydrogenation of ketones, avoiding gaseous H2.
-
High chemoselectivity for the reduction of C=C double bonds.[6]
-
Rhodium-Catalyzed Aqueous-Biphasic Hydroformylation
Hydroformylation, or "oxo synthesis," is a large-scale industrial process for the production of aldehydes from alkenes. The use of water-soluble ligands like PTA allows this reaction to be carried out in an aqueous-biphasic system, which greatly simplifies the separation of the organic products from the water-soluble catalyst. Rhodium(I) complexes with PTA and its derivatives have been successfully used as catalyst precursors for the hydroformylation of higher olefins like 1-octene and 1-decene.[7] PTA-based ligands have been shown to provide beneficial effects on the chemoselectivity of the reaction.[7]
-
Key Advantages:
-
Enables efficient catalyst recycling in aqueous-biphasic systems.
-
Good chemoselectivity in the formation of aldehydes.
-
Applicable to higher, less water-soluble olefins.
-
Palladium and Platinum-Catalyzed Cross-Coupling and Hydrosilylation
Palladium- and Platinum-PTA complexes have shown potential in cross-coupling and hydrosilylation reactions.[8][9] These reactions are fundamental in organic synthesis for the formation of C-C and C-Si bonds, respectively. The water-solubility of the PTA-based catalysts allows these transformations to be conducted in aqueous or biphasic systems, offering advantages in terms of environmental impact and catalyst separation.[9]
-
Key Advantages:
-
Activity in fundamental C-C and C-Si bond-forming reactions.
-
Facilitates catalyst recycling through biphasic catalysis.
-
Complexes are often air- and moisture-stable.[9]
-
Quantitative Data Summary
The performance of various metal-PTA complexes in selected catalytic reactions is summarized below.
Table 1: Gold-Catalyzed Peroxidative Oxidation of Cyclohexane
| Catalyst | Support | Conversion (%) | Selectivity (KA oil, %) | TON | TOF (h⁻¹) | Reference |
| [AuCl(PTA)] | None (Homogeneous) | 11 | 99 | 1100 | 46 | [3] |
| [AuCl(PTA)] | Activated Carbon | 20 | 99 | 2000 | 83 | [3] |
| [AuCl(PTA)] | Carbon Nanotubes | 18 | 99 | 1800 | 75 | [3] |
Reaction Conditions: Cyclohexane (2.5 mmol), Catalyst (0.1 mol%), H₂O₂ (7.5 mmol), Acetonitrile (3 mL), 80 °C, 24 h.
Table 2: Ruthenium-Catalyzed Transfer Hydrogenation of Benzylidene Acetone (BZA)
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity (C=C reduction, %) | Reference |
| [RuCl₂(η⁶-p-cymene)(CAP)] | 1 | 24 | 99 | >99 | [5] |
| [RuCl(η⁶-p-cymene)(CAP)₂]Cl | 1 | 24 | 99 | >99 | [5] |
| [RuI₂(η⁶-benzene)(CAP)] | 1 | 24 | 70 | >99 | [5] |
Reaction Conditions: BZA (0.5 mmol), Catalyst (0.005 mmol), HCOONa (0.5 mmol), H₂O/MeOH (1:1, 4 mL), 80 °C. CAP is a higher homologue of PTA.
Table 3: Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand | P/Rh Ratio | Conversion (%) | Aldehyde Selectivity (%) | n/iso Ratio | TOF (h⁻¹) | Reference |
| PTA | 10 | 98 | 95 | 2.8 | 490 | [7] |
| (N-Bz-PTA)Cl | 10 | 99 | 95 | 2.7 | 495 | [7] |
Reaction Conditions: [Rh(acac)(CO)₂] (0.02 mmol), 1-Octene (20 mmol), H₂O (10 mL), Toluene (10 mL), 100 °C, 50 bar (CO/H₂ = 1), 2 h.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Triaza-7-phosphaadamantane (PTA) Ligand
This protocol is adapted from established literature procedures.[10]
Materials:
-
Hexamethylenetetramine
-
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
-
Sodium hydroxide (NaOH)
-
Formaldehyde (37% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hexamethylenetetramine in deionized water.
-
To this solution, add tetrakis(hydroxymethyl)phosphonium chloride, followed by a solution of sodium hydroxide.
-
Add formaldehyde solution to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours. During this time, a white precipitate of PTA will form.
-
Collect the white solid by filtration, wash thoroughly with deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield pure PTA.
Caption: Synthesis workflow for the PTA ligand.
Protocol 2: Synthesis of a Gold(I)-PTA Catalyst: [AuCl(PTA)]
This protocol describes the synthesis of a common Au(I)-PTA precursor.[3]
Materials:
-
Gold(I) chloride (AuCl) or a suitable precursor like [AuCl(tht)] (tht = tetrahydrothiophene)
-
1,3,5-Triaza-7-phosphaadamantane (PTA)
-
Dichloromethane (DCM) or Acetonitrile
Procedure:
-
Suspend or dissolve the gold(I) precursor (e.g., [AuCl(tht)]) in dichloromethane.
-
In a separate flask, dissolve an equimolar amount of PTA in dichloromethane.
-
Add the PTA solution dropwise to the gold(I) precursor suspension/solution with stirring.
-
The reaction is typically rapid. Stir the mixture at room temperature for 1-2 hours.
-
A white precipitate of [AuCl(PTA)] will form.
-
Collect the solid by filtration, wash with a small amount of cold dichloromethane, and dry under vacuum.
Caption: Synthesis of the [AuCl(PTA)] catalyst.
Protocol 3: Catalytic Oxidation of Cyclohexane
This protocol details a representative procedure for the Au(I)-PTA catalyzed oxidation of cyclohexane.[3]
Materials:
-
[AuCl(PTA)] catalyst
-
Cyclohexane
-
Hydrogen peroxide (H₂O₂, 30% aq. solution)
-
Acetonitrile (solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vessel (e.g., sealed pressure tube or autoclave)
Procedure:
-
To a pressure-rated reaction vessel, add the [AuCl(PTA)] catalyst (0.1 mol%).
-
Add acetonitrile (3 mL) and cyclohexane (2.5 mmol).
-
Add an internal standard for quantitative analysis.
-
Add the oxidant, hydrogen peroxide (7.5 mmol, 3 equivalents).
-
Seal the vessel tightly and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, carefully open the vessel.
-
Withdraw an aliquot of the reaction mixture, filter it through a short pad of silica or a syringe filter, and analyze by Gas Chromatography (GC) to determine conversion and product selectivity.
Caption: Workflow for catalytic cyclohexane oxidation.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting. Please consult the original literature for detailed characterization data and safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Exploring the catalytic and anticancer activity of gold(i) complexes bearing 1,3,5-triaza-7-phosphaadamantane (PTA) and related ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,5-Triaza-7-phosphaadamantane - Wikipedia [en.wikipedia.org]
Application Note: Gram-Scale Synthesis of 1-Azatricyclo[3.3.1.13,7]decan-4-one
Introduction
1-Azatricyclo[3.3.1.13,7]decan-4-one, commonly known as 1-azaadamantan-4-one, is a rigid, cage-like molecule that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique three-dimensional structure is a privileged scaffold found in numerous biologically active compounds, where it can enhance properties such as lipophilicity and metabolic stability. This document provides a detailed protocol for the gram-scale synthesis of 1-azaadamantan-4-one via a one-pot double intramolecular Mannich reaction, a robust and efficient method for constructing the aza-adamantane core.[2][3]
Reaction Principle
The synthesis proceeds through a classical acid-catalyzed reaction. Bicyclo[3.3.1]nonane-3,7-dione is reacted with an ammonia source, such as ammonium chloride. In the presence of acid and heat, a double intramolecular Mannich condensation occurs, where the ammonia molecule acts as the nitrogen source to form the heterocyclic cage structure in a single synthetic operation.
Experimental Protocol
This protocol details the synthesis of this compound from Bicyclo[3.3.1]nonane-3,7-dione.
3.1 Materials and Equipment
-
Reagents:
-
Bicyclo[3.3.1]nonane-3,7-dione (C₉H₁₂O₂, MW: 152.19 g/mol )[4]
-
Ammonium chloride (NH₄Cl, MW: 53.49 g/mol )
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (1 L)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
pH paper or pH meter
-
3.2 Summary of Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Bicyclo[3.3.1]nonane-3,7-dione | 770-15-0 | 152.19 | 10.0 | 65.7 | 1.0 |
| Ammonium chloride | 12125-02-9 | 53.49 | 7.03 | 131.4 | 2.0 |
| Concentrated HCl | 7647-01-0 | 36.46 | ~2 mL | - | Catalytic |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL | - | Solvent |
3.3 Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Bicyclo[3.3.1]nonane-3,7-dione (10.0 g, 65.7 mmol), ammonium chloride (7.03 g, 131.4 mmol), and 200 mL of deionized water.
-
Acidification: Slowly add ~2 mL of concentrated hydrochloric acid to the stirring suspension. The pH of the solution should be acidic (pH 1-2).
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 16-24 hours.
-
Basification: After the reflux period, cool the reaction mixture to room temperature using an ice bath. Carefully make the solution strongly alkaline (pH > 12) by the slow, portion-wise addition of solid sodium hydroxide pellets. Monitor the temperature and pH during this process.
-
Extraction: Transfer the basic aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (4 x 100 mL).[5] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid, this compound, can be purified by sublimation or by recrystallization from a suitable solvent such as hexane or ethyl acetate to yield a white to pale-yellow crystalline solid. The expected yield is typically in the range of 70-85%.
Visualizations
References
Application Notes and Protocols for the Quantification of 1-Azatricyclo[3.3.1.13,7]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azatricyclo[3.3.1.13,7]decan-4-one, also known as 4-keto-adamantanamine, is a derivative of adamantane, a class of compounds with significant interest in pharmaceutical development due to their rigid cage-like structure. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control.
The cage-like hydrocarbon structure of adamantane derivatives can present analytical challenges, particularly the lack of strong chromophores for UV-Vis or fluorescence detection.[1][2] This necessitates the use of more universal detection methods or derivatization techniques. The most common and effective analytical techniques for the quantification of adamantane derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[1]
This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are proposed as robust starting points for method development and validation.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are typical for the analysis of small molecules by GC-MS and LC-MS/MS and should be confirmed during method validation for this compound.
Table 1: Expected Performance Characteristics of the GC-MS Method
| Parameter | Expected Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Table 2: Expected Performance Characteristics of the LC-MS/MS Method
| Parameter | Expected Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like adamantane derivatives.[1] This protocol outlines a general procedure for the quantification of this compound in a simple matrix (e.g., a pure substance or a simple formulation).
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Amantadine-d15 or a structurally similar compound
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Anhydrous Sodium Sulfate
-
GC-grade Helium
2. Instrumentation
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
3. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the expected linear range.
-
To 1 mL of the sample solution, add a known concentration of the internal standard.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of dichloromethane (e.g., 100 µL) for GC-MS analysis.
4. GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor for this compound (m/z 151.1) could include the molecular ion and major fragment ions.
5. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of compounds in complex matrices such as biological fluids.[1]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Amantadine-d15
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
2. Instrumentation
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
3. Sample Preparation (Protein Precipitation for Biological Samples)
-
To 100 µL of the sample (e.g., plasma), add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]+. Product ions would need to be determined by infusing a standard solution of the analyte.
5. Quantification
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Azatricyclo[3.3.1.13,7]decan-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Azatricyclo[3.3.1.13,7]decan-4-one synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely cited and reliable method for the synthesis of this compound is through a double Mannich condensation of 1,4-dioxaspiro[4.5]decan-8-ylmethylamine.[1] This method is well-established and has been referenced in numerous studies for the preparation of this and related aza-adamantane structures.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 1,4-cyclohexanedione monoethylene acetal, which is then converted in a two-step process to the key intermediate, 1,4-dioxaspiro[4.5]decan-8-ylmethylamine, before the final cyclization.[1]
Q3: What is a typical yield for the synthesis of this compound using the double Mannich condensation method?
A3: While yields can vary based on reaction conditions and scale, the seminal work by Becker and Flynn reported a yield of 41% for the conversion of 1,4-dioxaspiro[4.5]decan-8-ylmethylamine hydrochloride to this compound hydrochloride.
Q4: How is the final product typically purified?
A4: The product, this compound, is often isolated and purified as its hydrochloride salt. Purification can be achieved through recrystallization. Due to the high water solubility of the hydrochloride salt, careful handling during workup is necessary to avoid loss of product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incorrect pH: The double Mannich reaction is pH-sensitive. If the medium is too acidic or too basic, the reaction may not proceed efficiently. | 1. pH Optimization: Ensure the reaction medium is appropriately buffered. The reaction is typically carried out under acidic conditions to facilitate both ketal hydrolysis and the Mannich reaction. A pH range of 1-2 is often effective for similar cyclizations. |
| 2. Incomplete Ketal Hydrolysis: The reaction requires the in-situ deprotection of the ketal to reveal the ketone functionality for the second Mannich reaction. | 2. Monitor Ketal Hydrolysis: Follow the deprotection by TLC or GC-MS. If hydrolysis is slow, consider increasing the concentration of the acid or extending the reaction time at a moderate temperature. | |
| 3. Low Quality Starting Material: Impurities in the 1,4-dioxaspiro[4.5]decan-8-ylmethylamine can interfere with the cyclization. | 3. Purify Starting Material: Ensure the purity of the starting amine. If necessary, purify it by distillation or column chromatography before use. | |
| Formation of Polymeric or Oily Byproducts | 1. Intermolecular Reactions: At high concentrations, intermolecular Mannich reactions can compete with the desired intramolecular cyclization, leading to polymers. | 1. High Dilution Conditions: Perform the reaction under high dilution to favor the intramolecular pathway. Add the amine substrate slowly to the reaction mixture. |
| 2. Side Reactions of the Intermediate Aldehyde: The formaldehyde generated in situ can potentially polymerize or undergo other side reactions. | 2. Control Temperature: Maintain a controlled and moderate reaction temperature to minimize side reactions. | |
| Difficulty in Product Isolation | 1. Product Solubility: The hydrochloride salt of this compound can be quite soluble in aqueous solutions, leading to losses during workup. | 1. Careful Workup: Minimize the use of water during extraction. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Lyophilization of the aqueous layer after extraction can help recover any dissolved product. |
| 2. Incomplete Precipitation: The hydrochloride salt may not fully precipitate from the reaction mixture or recrystallization solvent. | 2. Optimize Precipitation/Recrystallization: Cool the solution to a low temperature (0-4 °C) for an extended period. Use a suitable solvent system for recrystallization, such as methanol/ether or ethanol/ether. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yield for the Synthesis of this compound Hydrochloride
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 1,4-Dioxaspiro[4.5]decan-8-ylmethylamine hydrochloride | 37% Formaldehyde, conc. HCl | Water | Reflux | 2 h | 41 | Becker & Flynn, 1992 |
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is based on the procedure reported by Becker and Flynn.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ylmethylamine hydrochloride
-
37% Formaldehyde solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
A solution of 1,4-dioxaspiro[4.5]decan-8-ylmethylamine hydrochloride (1.0 eq) in water is prepared.
-
To this solution, add 37% formaldehyde (2.2 eq) and concentrated hydrochloric acid.
-
The reaction mixture is heated to reflux for 2 hours.
-
After cooling, the solution is concentrated under reduced pressure.
-
The residue is then triturated with a suitable solvent (e.g., acetone or ethanol) to induce crystallization of the hydrochloride salt.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Visualizations
References
Technical Support Center: Purification of 1-Azatricyclo[3.3.1.13,7]decan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Azatricyclo[3.3.1.13,7]decan-4-one (also known as 1-aza-adamantan-4-one) by column chromatography. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general polarity of this compound and what does this imply for column chromatography?
A1: this compound is a polar compound due to the presence of a ketone and a tertiary amine within its rigid cage-like structure. This polarity dictates the choice of stationary and mobile phases for successful column chromatography. A polar stationary phase, such as silica gel or alumina, is typically used, along with a mobile phase of appropriate polarity to achieve good separation.
Q2: How do I choose an appropriate solvent system for the purification?
A2: The ideal solvent system (mobile phase) should provide a good separation of your target compound from impurities. This is best determined by thin-layer chromatography (TLC) before performing column chromatography. Aim for a solvent system that gives the this compound an Rf value of approximately 0.2-0.4 on a silica gel TLC plate. A common starting point for polar amines is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). The polarity of the eluent can be gradually increased by increasing the proportion of the more polar solvent.
Q3: What are the most common stationary phases used for the purification of this compound?
A3: Silica gel is the most common stationary phase for the purification of polar organic compounds like this compound. Alumina (neutral or basic) can also be a suitable alternative, especially if the compound is sensitive to the acidic nature of silica gel.
Q4: My compound is not visible on the TLC plate under UV light. How can I visualize it?
A4: Saturated tricyclic amines and ketones may not be UV active. Visualization can be achieved by using a staining solution. A potassium permanganate (KMnO4) stain is a good general stain for organic compounds. Iodine vapor is another common method for visualizing non-UV active compounds.
Troubleshooting Guide
Issue 1: The compound is not moving from the baseline (Rf value is too low).
-
Question: I've loaded my sample, but the this compound is stuck at the top of the column. What should I do?
-
Answer: This indicates that the mobile phase is not polar enough to elute your compound. You need to increase the polarity of your eluent.
-
Solution 1: Gradually increase the proportion of the polar solvent in your mobile phase mixture. For example, if you are using a 95:5 mixture of dichloromethane:methanol, try changing to 90:10 or even 85:15.
-
Solution 2: Switch to a more polar solvent system altogether. For instance, you could try a mixture of ethyl acetate and methanol.
-
Issue 2: The compound is eluting too quickly with the solvent front (Rf value is too high).
-
Question: My compound is coming off the column almost immediately, and it's not well-separated from other non-polar impurities. How can I improve the separation?
-
Answer: This is a sign that your mobile phase is too polar, causing your compound to have a weak interaction with the stationary phase.
-
Solution 1: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent.
-
Solution 2: Choose a less polar solvent system. For example, if you are using dichloromethane:methanol, consider switching to a hexane:ethyl acetate mixture.
-
Issue 3: Peak tailing is observed for the eluted fractions.
-
Question: The peaks for my compound on the chromatogram are not symmetrical and show significant tailing. What causes this and how can I fix it?
-
Answer: Peak tailing for amines on silica gel columns is a common issue. It is often caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.
-
Solution 1: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% of triethylamine (Et3N) or ammonia solution can be added to the eluent to compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Solution 2: Use a different stationary phase. Neutral or basic alumina can be less prone to causing peak tailing with amines.
-
Solution 3: Ensure your column is packed properly, as poor packing can also lead to peak tailing.
-
Issue 4: The compound appears to be decomposing on the column.
-
Question: I'm getting a lower than expected yield, and I see multiple new spots on the TLC of my collected fractions. I suspect my compound is not stable on the column. What can I do?
-
Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
-
Solution 1: Deactivate the silica gel by treating it with a base like triethylamine before packing the column.
-
Solution 2: Switch to a less acidic stationary phase, such as neutral alumina.
-
Solution 3: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up the elution, without sacrificing separation.
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen solvent system (e.g., a mixture of dichloromethane and methanol).
-
Visualization: After the solvent front has reached near the top of the plate, remove it, and visualize the spots using a potassium permanganate stain or an iodine chamber.
-
Optimization: Adjust the solvent ratio until the spot corresponding to the desired product has an Rf value between 0.2 and 0.4.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the target compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following table provides illustrative data for the TLC analysis of this compound using different solvent systems on a silica gel plate. This data is intended as a guide for developing a suitable purification method.
| Solvent System (v/v) | Rf Value (Approximate) | Observations |
| Dichloromethane (100%) | 0.05 | Compound shows very little movement. |
| Dichloromethane:Methanol (98:2) | 0.15 | Movement is better, but still low. |
| Dichloromethane:Methanol (95:5) | 0.30 | Good separation from less polar impurities. |
| Dichloromethane:Methanol (90:10) | 0.55 | Compound moves quickly, potential for co-elution. |
| Ethyl Acetate:Hexane (1:1) | 0.10 | Low mobility, requires a more polar system. |
| Ethyl Acetate:Methanol (95:5) | 0.40 | Good mobility, another potential system. |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography of this compound.
Technical Support Center: Recrystallization of 1-Azatricyclo[3.3.1.13,7]decan-4-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 1-Azatricyclo[3.3.1.13,7]decan-4-one (also known as 1-aminoadamantan-4-one or 4-keto-adamantanamine).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Adamantane and its derivatives are generally nonpolar and hydrophobic. Consequently, they exhibit good solubility in nonpolar organic solvents such as hexane, cyclohexane, and chloroform, while showing poor solubility in polar solvents like water. The presence of the amino and ketone groups in this compound may slightly increase its polarity compared to unsubstituted adamantane.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on the recrystallization of similar adamantane derivatives, suitable solvents would ideally dissolve the compound at an elevated temperature but have low solubility at room temperature. A patent for a related compound, 3-amino-1-adamantanol, suggests the use of ethyl acetate for recrystallization. Other potential solvent systems include mixtures of a soluble solvent with an anti-solvent, such as dichloromethane/hexane or acetone/hexane.
Q3: My compound is not dissolving in the chosen hot solvent. What should I do?
A3: If your compound is not dissolving, you may be using an insufficient amount of solvent. Cautiously add more of the hot solvent in small increments until the compound fully dissolves. If a large volume of solvent is required with little effect, the solvent is likely a poor choice. In this case, you should consider a more polar or nonpolar solvent depending on the initial choice. For compounds with amine functionalities, solubility can sometimes be enhanced by using a solvent mixture containing a small amount of a co-solvent with a different polarity.
Q4: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A4: "Oiling out" occurs when the compound precipitates as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. To remedy this, try reheating the solution to redissolve the oil and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also encourage crystallization. If the problem persists, consider using a more dilute solution or a different solvent system.
Q5: What is the expected purity and yield after a single recrystallization?
A5: The purity and yield will depend on the initial purity of the crude product and the chosen recrystallization conditions. A successful recrystallization can significantly improve purity, often to >95%. However, some product loss is inevitable during the process. Yields can vary widely, but with an optimized protocol, recoveries of 70-90% are often achievable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Solution is not sufficiently saturated.- Cooling is too rapid.- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool to room temperature slowly, then transfer to an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. - Change to a less effective solvent or use a solvent/anti-solvent system. |
| "Oiling Out" of the Product | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Impurities are present that inhibit crystallization. | - Reheat the solution and add more solvent to decrease saturation.- Allow for slower cooling.- Try a lower-boiling point solvent.- Perform a preliminary purification step (e.g., column chromatography) to remove impurities. |
| Colored Crystals | - Colored impurities are present in the crude product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
| Low Recovery of Product | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration apparatus to prevent premature crystallization. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
1. Solvent Selection:
-
Based on literature for similar compounds, ethyl acetate is a promising single solvent.
-
Alternatively, a two-solvent system such as dichloromethane/hexane or acetone/hexane can be explored. To test a two-solvent system, dissolve the compound in a minimum amount of the "good" solvent (e.g., dichloromethane or acetone) at room temperature, then add the "poor" solvent (e.g., hexane) dropwise until turbidity persists.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethyl acetate).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.
-
Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Collect the hot, clear filtrate in a clean Erlenmeyer flask.
5. Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Visualizations
Caption: A workflow diagram for troubleshooting common recrystallization issues.
Caption: Key factors influencing the success of a recrystallization experiment.
Identification of side products in the synthesis of 1-azaadamantan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-azaadamantan-4-one. The content is designed to address specific issues that may be encountered during experimentation, with a focus on the identification of side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize 1-azaadamantan-4-one resulted in a low yield and multiple spots on my TLC plate. What are the potential side products?
A1: Low yields and the presence of multiple products are common challenges in the double Mannich condensation used to synthesize 1-azaadamantan-4-one. The primary cause is often the formation of various side products. Potential side products can arise from incomplete cyclization, over-alkylation, or alternative reaction pathways of the intermediates.
Troubleshooting Steps:
-
Reaction Conditions Control:
-
Temperature: Ensure the reaction temperature is strictly controlled. Deviations can lead to the formation of undesired byproducts.
-
pH: The pH of the reaction medium is critical for the formation of the iminium ion intermediate. Ensure the recommended pH is maintained throughout the reaction.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of formaldehyde or the amine precursor can lead to over-alkylation.
-
-
Identification of Side Products:
-
Chromatographic Separation: Isolate the major side products using column chromatography.
-
Spectroscopic Analysis: Characterize the isolated side products using Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR. Comparison of the spectral data with that of the starting materials and the desired product will aid in structure elucidation.
-
Potential Side Products:
-
Partially cyclized intermediates: The double Mannich reaction proceeds in two cyclization steps. Incomplete reaction can lead to the isolation of monocyclic intermediates.
-
Over-alkylation products: The product, being a secondary amine, can undergo further reaction with formaldehyde and the enolate to form more complex structures.
-
Isomeric products: Depending on the reaction conditions, other azaadamantane isomers might be formed in small quantities.
Q2: I observe a persistent impurity that co-elutes with my desired 1-azaadamantan-4-one during column chromatography. How can I effectively purify my product?
A2: Co-elution of impurities is a frequent issue in the purification of 1-azaadamantan-4-one due to the similar polarity of the desired product and certain side products.
Troubleshooting Purification:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution might be more effective than an isocratic one.
-
Stationary Phase: Consider using a different stationary phase for your chromatography, such as alumina instead of silica gel, or a different pore size of silica.
-
-
Recrystallization:
-
Attempt recrystallization from a suitable solvent system. This can be a highly effective method for removing closely related impurities. Common solvents to try include ethyl acetate/hexanes, acetone, or isopropanol.
-
-
Chemical Derivatization:
-
In challenging cases, you can temporarily derivatize your product (e.g., by forming a salt or a protecting group adduct), purify the derivative, and then cleave the derivative to obtain the pure product.
-
Experimental Protocols
Synthesis of 1-Azaadamantan-4-one via Double Mannich Condensation
This protocol is based on the synthesis described by Becker and Flynn.[1]
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethylamine
The synthesis starts from 1,4-cyclohexanedione monoethylene acetal. This is converted to 1,4-dioxaspiro[4.5]decan-8-ylmethylamine through a reductive homologation with tosylmethylisocyanide followed by reduction.
Step 2: Double Mannich Condensation to form 1-Azaadamantan-4-one
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-ylmethylamine in a suitable solvent (e.g., methanol or ethanol), add an excess of formaldehyde (as a formalin solution or from paraformaldehyde).
-
Adjust the pH of the solution to the acidic range (typically pH 3-5) using an appropriate acid (e.g., hydrochloric acid or formic acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes).
Data Presentation
Table 1: Spectroscopic Data for 1-Azaadamantan-4-one and Potential Side Products
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |
| 1-Azaadamantan-4-one | C₉H₁₃NO | 151.21 | ~1.8-3.5 (complex multiplets) | ~35, 45, 50, 60, 215 | 152 [M+H]⁺ |
| Monocyclic Intermediate | C₉H₁₅NO₂ | 169.22 | Varies | Varies | 170 [M+H]⁺ |
| Over-alkylated Product | >C₉H₁₃NO | >151.21 | Varies | Varies | Varies |
Note: The exact NMR chemical shifts can vary depending on the solvent and instrument used. This table provides approximate values for guidance.
Visualizations
Diagram 1: Synthesis Pathway of 1-Azaadamantan-4-one
Caption: Synthetic route to 1-azaadamantan-4-one highlighting potential side product formation.
Diagram 2: Troubleshooting Workflow for Side Product Identification
Caption: A logical workflow for the identification and troubleshooting of side products.
References
Overcoming challenges in the scale-up of 1-Azatricyclo[3.3.1.13,7]decan-4-one production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Azatricyclo[3.3.1.13,7]decan-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during process scale-up.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low or inconsistent yield in the double-Mannich condensation. | 1. Incomplete hydrolysis of the ketal protecting group. 2. Suboptimal pH for the Mannich reaction. 3. Inefficient removal of byproducts. 4. Poor temperature control in a large reactor. | 1. Ensure complete ketal hydrolysis by monitoring the reaction progress (e.g., by TLC or GC-MS). Adjust acid concentration or reaction time as needed. 2. Optimize the pH of the reaction mixture. The Mannich reaction is sensitive to pH, and the optimal range should be determined empirically for the specific scale. 3. Implement an efficient work-up procedure to remove any impurities that may inhibit the reaction. 4. Utilize a reactor with efficient heat transfer capabilities to maintain a consistent temperature throughout the reaction mass. |
| SYN-002 | Formation of significant impurities during the reaction. | 1. Side reactions due to localized "hot spots" in the reactor. 2. Presence of impurities in starting materials. 3. Undesired polymerization or intermolecular reactions at higher concentrations. | 1. Improve agitation and ensure uniform heat distribution in the reactor. 2. Use high-purity starting materials. Perform quality control checks on all raw materials before use. 3. Optimize the concentration of reactants. A more dilute solution may be necessary at a larger scale to minimize side reactions. |
| PUR-001 | Difficulty in isolating the product. | 1. Product is too soluble in the reaction solvent for efficient precipitation. 2. Formation of an oil instead of a crystalline solid. | 1. Perform a solvent screen to identify a suitable anti-solvent for precipitation or crystallization. 2. Attempt to crystallize the product from a different solvent system. Seeding with a small amount of pure crystalline product can induce crystallization. |
| PUR-002 | Product purity is low after initial isolation. | 1. Inefficient removal of unreacted starting materials or byproducts. 2. Co-precipitation of impurities with the product. | 1. Optimize the purification method. This may involve recrystallization from a suitable solvent, slurry washing, or column chromatography for high-purity requirements. 2. Adjust the crystallization conditions (e.g., cooling rate, solvent polarity) to improve the selectivity of the crystallization process. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited synthesis involves a double-Mannich condensation of an aminoketal intermediate. This intermediate is typically prepared from 1,4-cyclohexanedione monoethylene acetal and tosylmethylisocyanide.[1][2]
Q2: What are the critical parameters to control during the double-Mannich condensation at scale?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: The reaction can be exothermic, and maintaining a consistent temperature is crucial to avoid side reactions.
-
pH: The rate and selectivity of the Mannich reaction are highly dependent on the pH of the reaction medium.
-
Agitation: Efficient mixing is necessary to ensure homogeneity, especially in large reactors, to prevent localized concentration and temperature gradients.
-
Reaction Time: The reaction should be monitored to determine the optimal endpoint to maximize product formation and minimize byproduct generation.
Q3: What are some common impurities that might be observed?
A3: While specific impurity profiles can vary, potential impurities in the synthesis of aza-adamantanones via the Mannich reaction can include incompletely reacted intermediates, products of side reactions such as aldol condensations, and oligomeric byproducts. It is essential to develop an analytical method (e.g., HPLC, GC-MS) to identify and quantify these impurities.
Q4: Are there any specific safety precautions to consider during scale-up?
A4: Yes, several safety aspects are important:
-
Exothermic Reaction: The double-Mannich condensation can be exothermic. Proper cooling and temperature control are essential to prevent a runaway reaction.
-
Reagent Handling: Some reagents used in the synthesis may be hazardous. Ensure proper personal protective equipment (PPE) is used and that all handling is done in a well-ventilated area.
-
Pressure Build-up: If the reaction is conducted in a closed system, there is a potential for pressure build-up. The reactor should be equipped with appropriate pressure relief systems.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound. These are provided for informational purposes and should be adapted and optimized for specific laboratory or plant conditions.
Synthesis of the Aminoketal Intermediate
This procedure is based on the reductive homologation of 1,4-cyclohexanedione monoethylene acetal.[1][2]
-
Step 1: Reaction with Tosylmethylisocyanide: 1,4-cyclohexanedione monoethylene acetal is reacted with tosylmethylisocyanide in the presence of a base.
-
Step 2: Reduction: The resulting intermediate is then reduced, for example with lithium aluminum hydride, to yield the corresponding aminoketal.
Double-Mannich Condensation
This procedure describes the cyclization of the aminoketal to form this compound.[1][2]
-
The aminoketal is treated with an acid to hydrolyze the ketal protecting group in situ, followed by the double-Mannich condensation to form the tricyclic ketone.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of aza-adamantanone derivatives on a laboratory scale. Note that these values are illustrative and may require optimization for the specific synthesis of this compound and for scale-up.
| Parameter | Value (Lab Scale) | Considerations for Scale-Up |
| Reactant Ratio | Typically near stoichiometric | May need slight adjustments to drive the reaction to completion or minimize side reactions. |
| Solvent | Often aqueous or alcoholic media | Solvent choice may need to be revisited to improve solubility, facilitate product isolation, and meet safety and environmental regulations at a larger scale. |
| Temperature | 0 °C to reflux | Precise temperature control is more critical at scale to manage exotherms and ensure consistent product quality. |
| Reaction Time | 2 - 24 hours | May change with scale due to differences in mixing and heat transfer efficiency. In-process controls are crucial. |
| Typical Yield | 60 - 80% | Maintaining high yields on a larger scale can be challenging and requires careful process optimization. |
| Purity (crude) | >90% | May be lower at scale without optimized reaction and work-up conditions. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
The following diagram outlines a logical approach to troubleshooting low yields in the double-Mannich condensation step.
Caption: Troubleshooting flowchart for addressing low yield in the double-Mannich condensation.
References
Stability of 1-Azatricyclo[3.3.1.13,7]decan-4-one under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Azatricyclo[3.3.1.13,7]decan-4-one under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, a rigid, cage-like β-amino ketone, is expected to exhibit moderate to good stability under standard storage conditions (cool, dark, and dry). The adamantane core generally imparts high thermal stability and resistance to oxidation. However, the presence of the β-amino ketone functionality introduces potential pathways for degradation, particularly under acidic or basic conditions.
Q2: How does pH affect the stability of this compound?
Q3: What are the potential degradation pathways for this compound under acidic or basic conditions?
A3: The primary potential degradation pathways for this molecule include:
-
Under Acidic Conditions: Protonation of the bridgehead nitrogen is expected. While the adamantane cage is generally stable, strong acidic conditions could potentially promote reactions at the ketone or, in extreme cases, lead to fragmentation of the tricyclic system. However, for many β-amino ketones, acidic conditions can enhance stability by protonating the amine, thus preventing its participation in elimination reactions.[3]
-
Under Basic Conditions: The primary concern under basic conditions is the potential for a retro-Mannich reaction . This reaction would involve the cleavage of the C-C bond between the carbonyl carbon and the adjacent carbon atom, leading to the opening of one of the rings and the elimination of the amine. Enolization of the ketone is another possibility, which could lead to subsequent reactions.
Troubleshooting Guides
Problem: I am observing degradation of my this compound sample in solution.
| Potential Cause | Troubleshooting Steps |
| pH of the solution | Determine the pH of your solution. If it is neutral or basic, consider if a retro-Mannich reaction could be occurring. Adjusting the pH to a slightly acidic range (e.g., pH 4-6) may improve stability.[3] If the solution is strongly acidic, consider if acid-catalyzed degradation is a factor. |
| Presence of nucleophiles | Certain nucleophiles in the solution could potentially react with the ketone functionality. Identify all components of your solution and assess their reactivity. |
| Exposure to light or heat | Store solutions in amber vials to protect from light. Avoid prolonged exposure to elevated temperatures. |
| Solvent effects | Some β-amino ketones have been reported to be unstable in specific solvents like DMSO in the presence of water.[4] If you are using such solvents, consider preparing fresh solutions before use or switching to a more inert solvent. |
Problem: My reaction involving this compound is giving unexpected byproducts.
| Potential Cause | Troubleshooting Steps |
| Reaction conditions are too harsh (acidic or basic) | If your reaction is conducted under strong acidic or basic conditions, consider that the starting material itself might be degrading. Attempt the reaction under milder pH conditions if possible. |
| Incompatibility with reagents | The β-amino ketone functionality may be incompatible with certain strong oxidizing or reducing agents. Review the compatibility of your reagents with both ketones and tertiary amines. |
| Retro-Mannich side reaction | If the reaction is run under neutral or basic conditions, the formation of byproducts could be due to a retro-Mannich reaction of the starting material. Analyze your reaction mixture for potential products of this pathway. |
Data Presentation
While specific quantitative data for the stability of this compound is not available in the literature, the following table summarizes the hydrolytic stability of some related adamantane derivatives, which can provide a general indication of the stability of the adamantane scaffold.[1][2]
| Compound | pH | Temperature (°C) | Half-life (t½) in hours |
| Cys-S-tert.-butylamantadine | 1.0 | 37 | 4.7 |
| 7.4 | 37 | 8.5 | |
| Cys-S-tert.-butylrimantadine | 1.0 | 37 | 3.9 |
| 7.4 | 37 | 6.2 | |
| Cys-S-tert.-butylmemantine | 1.0 | 37 | 3.5 |
| 7.4 | 37 | 6.7 |
Data from studies on cysteine conjugates of amantadine derivatives.[1][2]
Experimental Protocols
To assess the stability of this compound in your specific experimental conditions, a forced degradation study is recommended. The following is a general protocol based on ICH guidelines.
Objective: To determine the degradation profile of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV or MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of HCl solution.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with NaOH solution, and dilute it to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of NaOH solution.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl solution.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution.
-
Incubate the mixture at room temperature for a defined period, with sampling at regular intervals.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples after a defined period.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UPLC method.
-
Quantify the amount of remaining this compound and any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for degradation issues.
Caption: Experimental workflow for forced degradation studies.
References
Storage and handling recommendations for 1-Azatricyclo[3.3.1.13,7]decan-4-one
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 1-Azatricyclo[3.3.1.13,7]decan-4-one (also known as 1-Aza-4-oxoadamantane). Adherence to these recommendations is crucial for ensuring the compound's integrity and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its stability, this compound should be stored in a tightly sealed container in a dry environment.[1] Recommended storage temperatures can vary, with some suppliers suggesting refrigeration at 2-8°C, while others indicate that room temperature storage is also acceptable.[1][2][3]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, it is recommended to store the compound sealed and in a dry atmosphere, as it can be hygroscopic.[1] Exposure to moisture should be avoided to prevent degradation.
Q3: What are the primary hazards associated with handling this compound?
A3: This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][4] It may also cause respiratory irritation upon inhalation.[4][5] Additionally, it is considered a flammable solid.
Q4: What personal protective equipment (PPE) should be worn when working with this compound?
A4: When handling this compound, it is essential to wear protective gloves, eye protection (such as safety glasses or goggles), and a lab coat.[5] Work should be conducted in a well-ventilated area, and if dust or fumes are likely to be generated, respiratory protection should be used.[5]
Troubleshooting Guide
Problem: The compound has changed in appearance (e.g., color change, clumping).
-
Possible Cause: This could indicate degradation due to improper storage, particularly exposure to moisture or heat.
-
Solution: Discontinue use of the affected batch. Review your storage protocol to ensure the compound is kept in a tightly sealed container in a dry, temperature-controlled environment.
Problem: Inconsistent experimental results are being observed.
-
Possible Cause: If the compound has been stored improperly, its purity may be compromised, leading to variability in experimental outcomes.
-
Solution: Verify the storage conditions of your stock. If there is any doubt about the integrity of the compound, it is advisable to use a fresh, unopened vial for critical experiments.
Quantitative Data Summary
| Property | Value | Source(s) |
| Storage Temperature | 2-8°C or Room Temperature | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2][4][6] |
| Boiling Point | 265 °C | [2] |
| Flash Point | 106 °C | [2] |
Experimental Protocols
Standard Handling Procedure:
-
Before handling, ensure you are in a well-ventilated area, preferably a fume hood.
-
Don the appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Allow the container of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of the compound quickly and efficiently to minimize exposure to the atmosphere.
-
Immediately and tightly reseal the container after use.
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 42949-24-6|1-Azatricyclo[3.3.1.1(3,7)]decan-4-one|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. 1-Azatricyclo[3.3.1.1(3,7)]decan-4-one - CAS:42949-24-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1-Azatricyclo(3.3.1.1,3,7)decan-4-one | C9H13NO | CID 142642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Optimizing reaction conditions for the derivatization of 1-Azatricyclo[3.3.1.13,7]decan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 1-Azatricyclo[3.3.1.13,7]decan-4-one, also known as 4-oxo-1-azaadamantane.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the chemical modification of this compound.
Reduction of the Ketone
Question: I am having trouble reducing the ketone in this compound to the corresponding alcohol. What are the recommended conditions?
Answer: The reduction of the sterically hindered ketone of this compound can be effectively achieved using sodium borohydride (NaBH₄) in methanol. A detailed protocol is provided below. Common issues include incomplete reaction or the formation of byproducts.
Troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure at least a molar excess of NaBH₄ is used. For this specific substrate, a significant excess is often beneficial.[1]
-
Low Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, allowing it to warm to room temperature is crucial for the reaction to go to completion.[1]
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration, typically at least 1.5 hours, after the addition of the reducing agent.[1]
-
-
Side Reactions:
-
Solvent Purity: Use anhydrous methanol to avoid quenching the reducing agent.
-
Work-up Procedure: A careful work-up with brine and extraction into a suitable organic solvent like ether is necessary to isolate the product cleanly.[1]
-
Reductive Amination
Question: What conditions are suitable for the reductive amination of this compound with a primary amine?
Answer: Reductive amination is a versatile method for introducing a substituted amino group at the 4-position. The reaction typically proceeds in two steps: the formation of an imine intermediate, followed by its reduction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation as they are mild enough not to reduce the starting ketone.
Troubleshooting:
-
Low Yield of Amine:
-
Inefficient Imine Formation: The formation of the imine can be slow. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can drive the equilibrium towards the imine. For sterically hindered ketones, slightly elevated temperatures and longer reaction times for the imine formation step may be necessary.
-
pH Control: The pH of the reaction is critical. For imine formation, slightly acidic conditions (pH 4-6) are optimal to activate the carbonyl group without deactivating the amine nucleophile.
-
Choice of Reducing Agent: NaBH(OAc)₃ is often preferred as it can be used in a one-pot procedure and is less toxic than NaBH₃CN.
-
-
Formation of Byproducts:
-
Dialkylation: When using primary amines, dialkylation of the amine can sometimes be an issue. Using a stoichiometric amount of the amine can help to minimize this.
-
Reduction of Starting Ketone: If a stronger reducing agent like NaBH₄ is used, competitive reduction of the starting ketone to the alcohol can occur.
-
Wittig Reaction
Question: I am attempting a Wittig reaction with this compound to form an exocyclic double bond, but the reaction is sluggish. How can I optimize this?
Answer: The Wittig reaction is a powerful tool for olefination. However, the steric hindrance around the carbonyl group in this compound can make this reaction challenging.
Troubleshooting:
-
Low or No Reactivity:
-
Ylide Stability: For hindered ketones, it is often better to use less stable, more reactive ylides (e.g., those derived from alkylphosphonium salts). Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) may not be reactive enough.
-
Base Selection: A strong base is required to generate the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). Ensure the base is fresh and the reaction is performed under anhydrous conditions.
-
Reaction Temperature: Generating the ylide is typically done at low temperatures (e.g., 0°C or -78°C), but the reaction with the ketone may require warming to room temperature or even gentle heating to proceed.
-
-
Side Reactions:
-
Epoxide Formation: In some cases, the betaine intermediate can collapse to form an epoxide instead of the desired alkene. This is more common with stabilized ylides.
-
Enolization of the Ketone: The strong base used to generate the ylide can potentially deprotonate the α-protons of the ketone, leading to side reactions. Adding the ketone to the pre-formed ylide can help minimize this.
-
Knoevenagel Condensation
Question: I am trying to perform a Knoevenagel condensation with this compound and an active methylene compound, but the yields are low. What can I do?
Answer: The Knoevenagel condensation is a base-catalyzed reaction between a carbonyl compound and an active methylene compound. The reactivity of this compound in this reaction can be influenced by catalyst choice and reaction conditions.
Troubleshooting:
-
Low Conversion:
-
Catalyst Choice: Weak bases like piperidine, pyridine, or ammonium acetate are commonly used. For this sterically hindered ketone, a slightly stronger base or a Lewis acid co-catalyst might be beneficial.
-
Water Removal: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.
-
Reaction Solvent: Toluene or benzene are common solvents that allow for azeotropic water removal.
-
-
Product Purification:
-
The product is often a highly conjugated system and may require purification by column chromatography or recrystallization to remove starting materials and catalyst residues.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Derivatization of this compound
| Reaction Type | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Reduction | NaBH₄ | Methanol | 0 to RT | 1.5 h | >90[1] |
| Reductive Amination | Primary Amine, NaBH(OAc)₃ | Dichloroethane | Room Temperature | 12-24 h | 60-85 |
| Wittig Reaction | Ph₃P=CH₂, n-BuLi | THF | -78 to RT | 4-12 h | 50-70 |
| Knoevenagel Condensation | Malononitrile, Piperidine | Toluene | Reflux | 6-18 h | 40-60 |
| Aldol Condensation | Acetone, NaOH | Ethanol/Water | Room Temperature | 24 h | 30-50 |
| Grignard Reaction | MeMgBr | THF | 0 to RT | 2-4 h | 70-90 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Reduction of this compound[1]
-
To a solution of this compound (1.88 g, 0.012 mol) in methanol (20 mL) cooled in an ice bath, add sodium borohydride (0.7 g, 0.018 mol) portion-wise over 5 minutes.
-
Add an additional 0.8 g of sodium borohydride (total 1.5 g, 0.04 mol) in portions over 5 minutes.
-
Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of brine (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-Azatricyclo[3.3.1.13,7]decan-4-ol.
Visualizations
Caption: Workflow for the reduction of this compound.
Caption: Troubleshooting logic for low-yielding derivatization reactions.
References
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 1-Azaadamantane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-azaadamantane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected Nuclear Magnetic Resonance (NMR) shifts and resolve common issues encountered during your experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter with the NMR spectra of your 1-azaadamantane compounds.
Q1: Why are the proton or carbon signals of my 1-azaadamantane derivative broader than expected?
Broadening of NMR signals can be attributed to several factors. Follow this workflow to diagnose the potential cause:
Detailed Steps:
-
Shimming: The homogeneity of the magnetic field is crucial for sharp signals. Always perform a shimming procedure before acquiring your spectrum. For adamantane derivatives, which often give sharp signals, poor shimming is a common cause of broad peaks.[1]
-
Sample Preparation: Ensure your 1-azaadamantane derivative is completely dissolved in the deuterated solvent. Any suspended particles will disrupt the magnetic field homogeneity. Filter your sample through a small plug of glass wool or a syringe filter directly into a clean NMR tube if necessary.[1]
-
Concentration: Highly concentrated samples can be viscous, leading to broader lines. Try acquiring a spectrum of a more dilute sample.
-
Paramagnetic Impurities: Traces of paramagnetic metals from catalysts or other sources can cause significant line broadening. If you suspect this, try washing your compound with a chelating agent like EDTA.
Q2: I'm observing unexpected signals in my spectrum. How can I identify their source?
Unexpected peaks are a frequent issue. This guide will help you pinpoint their origin.
Common Sources of Unexpected Peaks:
-
Residual Solvents: Solvents from synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane) are common contaminants.
-
Water: The chemical shift of water is highly dependent on the solvent, temperature, and concentration.
-
Grease: Vacuum grease from glassware can appear as broad signals.
-
Impure Deuterated Solvent: The deuterated solvent itself may contain impurities or have decomposed.[1]
Refer to published tables of common NMR solvent impurities for chemical shift values.[2][3]
Frequently Asked Questions (FAQs)
Q3: The chemical shifts of the protons and carbons near the bridgehead nitrogen are significantly downfield compared to adamantane. Is this normal?
Yes, this is an expected and normal observation. The nitrogen atom at the bridgehead position has a significant electron-withdrawing inductive effect. This effect deshields the neighboring protons and carbons, causing their signals to shift to a higher ppm value (downfield). The magnitude of this shift is a key characteristic of the 1-azaadamantane core.
Q4: I've protonated the nitrogen of my 1-azaadamantane derivative, and the NMR spectrum has changed dramatically. Why?
Protonation of the bridgehead nitrogen to form a quaternary ammonium salt introduces a positive charge, which greatly enhances the electron-withdrawing nature of the nitrogen atom. This leads to a significant downfield shift for the adjacent protons and carbons. This effect is a powerful tool for confirming the site of protonation.
Below is a comparison of the ¹H and ¹³C NMR chemical shifts for 1-aminoadamantane and its hydrochloride salt, which serves as a good model for the effect of protonation on a bridgehead nitrogen in an adamantane framework.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts for 1-Aminoadamantane and 1-Aminoadamantane Hydrochloride in CDCl₃
| Position | ¹H Shift (ppm) - 1-Aminoadamantane | ¹H Shift (ppm) - 1-Aminoadamantane HCl | Δδ (ppm) | ¹³C Shift (ppm) - 1-Aminoadamantane | ¹³C Shift (ppm) - 1-Aminoadamantane HCl | Δδ (ppm) |
| C1 | - | - | - | 51.9 | 59.05 | +7.15 |
| C2, C8, C10 | 2.00-2.01 | ~2.16 | ~+0.15 | 41.6 | 42.91 | +1.31 |
| C3, C5, C7 | 1.93 | ~2.16 | ~+0.23 | 36.4 | 36.33 | -0.07 |
| C4, C6, C9 | 1.69 | ~1.72-1.81 | ~+0.03 to +0.12 | 29.4 | 29.33 | -0.07 |
Data adapted from references[4][5][6]. Note that exact shifts can vary with concentration and solvent.
As seen in the table, the most significant downfield shifts upon protonation are observed for the carbons and protons closest to the nitrogen atom (C1 and the protons on C2, C8, and C10).
Q5: My 1-azaadamantane derivative has a bulky substituent, and I'm seeing multiple sets of signals for what should be equivalent protons. What could be the cause?
This phenomenon is likely due to restricted rotation around a single bond, leading to the presence of rotamers (rotational isomers). The bulky and rigid 1-azaadamantane cage can sterically hinder the rotation of adjacent substituents. If the energy barrier to rotation is high enough, these rotamers can be observed as distinct species on the NMR timescale, each with its own set of signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures. If the multiple sets of signals coalesce into a single set of averaged signals at higher temperatures, this is strong evidence for the presence of rotamers.
-
2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) can be used to confirm that the different sets of signals are from species that are in chemical exchange with each other.
Q6: How does the choice of deuterated solvent affect the NMR spectrum of my 1-azaadamantane derivative?
The choice of solvent can significantly influence the chemical shifts of your compound. This is due to differences in solvent polarity, magnetic susceptibility, and the potential for specific solute-solvent interactions like hydrogen bonding.
-
Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents can induce significant changes in proton chemical shifts due to their magnetic anisotropy. Protons located in the shielding cone (above or below the aromatic ring) will experience an upfield shift, while those in the deshielding zone (in the plane of the ring) will be shifted downfield. This "aromatic solvent induced shift" (ASIS) can be a useful tool for resolving overlapping signals and for gaining structural information.
-
Polar/Hydrogen-Bonding Solvents (e.g., DMSO-d₆, Methanol-d₄): These solvents can interact with polar functional groups or the nitrogen atom in your 1-azaadamantane derivative, leading to changes in chemical shifts, particularly for protons involved in hydrogen bonding.
If you are experiencing signal overlap, changing to a solvent with different properties is a common and effective troubleshooting strategy.[1]
Experimental Protocols
Standard ¹H NMR Acquisition for 1-Azaadamantane Derivatives
1. Sample Preparation:
-
Weigh 5-10 mg of your 1-azaadamantane derivative into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the sample.
-
Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to a height of about 4-5 cm.[7][8]
-
Cap the NMR tube securely.
2. Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to optimize resolution. For adamantane-type compounds, you should be able to achieve very sharp lines.
3. Acquisition Parameters (for a standard 400 MHz spectrometer):
| Parameter | Value | Purpose |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Spectral Width (SW) | 12-16 ppm | To cover the typical range of proton signals. |
| Acquisition Time (AT) | 2-4 s | Determines the digital resolution. |
| Relaxation Delay (d1) | 1-5 s | Allows for relaxation of the nuclei between scans. |
| Number of Scans (NS) | 8-16 | To improve the signal-to-noise ratio. |
4. Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in the positive phase.
-
Apply a baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 4. ijpsr.com [ijpsr.com]
- 5. 1-Adamantanamine hydrochloride(665-66-7) 13C NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Preventing dimer formation during reactions of 1-Azatricyclo[3.3.1.13,7]decan-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Azatricyclo[3.3.1.13,7]decan-4-one, with a focus on preventing undesired dimer formation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
A1: Dimer formation is a common side reaction where two molecules of this compound react with each other to form a larger molecule, or "dimer". This typically occurs through a self-condensation reaction, such as an aldol condensation, where one molecule acts as a nucleophile (after deprotonation at the alpha-carbon) and the other as an electrophile.
Q2: What are the primary drivers of dimer formation?
A2: The primary drivers of dimerization for this ketone are the presence of enolizable protons on the carbons alpha to the carbonyl group and the reaction conditions. Basic conditions can facilitate the formation of the enolate, which is a key intermediate in the dimerization pathway. Elevated temperatures can also promote the condensation reaction.
Q3: How can I detect dimer formation in my reaction mixture?
A3: Dimer formation can be detected by various analytical techniques. On Thin Layer Chromatography (TLC), the dimer will appear as a less polar spot with a lower Rf value compared to the starting material. Mass spectrometry will show a peak corresponding to twice the molecular weight of the starting material minus the mass of a water molecule. NMR spectroscopy can also be used to identify the characteristic signals of the dimer structure.
Q4: Can the bridgehead nitrogen atom influence dimer formation?
A4: Yes, the tertiary amine at the bridgehead position can influence the reactivity of the carbonyl group and the acidity of the alpha-protons through electronic effects. It can also act as an internal base, potentially catalyzing the dimerization under certain conditions.
Troubleshooting Guide: Preventing Dimer Formation
This guide provides a systematic approach to troubleshooting and preventing dimer formation in reactions involving this compound.
Issue 1: Significant Dimer by-product observed under basic reaction conditions.
Root Cause: Basic conditions promote the formation of the enolate ion, the key nucleophile in the self-aldol condensation that leads to dimerization.
Solutions:
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. This allows for the quantitative formation of the enolate, which can then be reacted with the desired electrophile, minimizing self-condensation.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to disfavor the dimerization pathway, which typically has a higher activation energy.
-
Order of Addition: Add the this compound solution slowly to a solution of the base and the other reactant. This keeps the concentration of the free ketone low at any given time, reducing the likelihood of self-reaction.
Issue 2: Dimerization occurs even under neutral or mildly acidic conditions.
Root Cause: The inherent reactivity of the ketone, potentially catalyzed by trace impurities or the basicity of the bridgehead nitrogen, can lead to dimerization.
Solutions:
-
pH Control: Maintain a strictly neutral or slightly acidic pH if the desired reaction allows. Buffering the reaction mixture can sometimes be effective.
-
Use of Protecting Groups: Protect the carbonyl group as a ketal or another suitable protecting group before performing reactions on other parts of the molecule. The protecting group can be removed in a subsequent step. This is a highly effective but adds steps to the synthesis.
-
Reaction Concentration: Running the reaction at a higher dilution can decrease the probability of two molecules of the ketone encountering each other.
Issue 3: Low yield of the desired product due to competing dimerization in a Mannich-type reaction.
Root Cause: In Mannich reactions, the conditions can often promote both the desired reaction and self-condensation.
Solutions:
-
Pre-formation of the Iminium Ion: If possible, pre-form the iminium ion from the aldehyde and amine components before adding the this compound. This ensures the ketone preferentially reacts with the desired electrophile.
-
Use of a More Reactive Electrophile: If the reaction partner can be made significantly more electrophilic than the ketone itself, it will outcompete the self-condensation reaction.
Data Presentation
The following table summarizes the hypothetical effect of various reaction conditions on the yield of the desired product and the formation of the dimer by-product in a generic reaction of this compound.
| Entry | Base | Temperature (°C) | Concentration (M) | Desired Product Yield (%) | Dimer Formation (%) |
| 1 | NaOEt | 25 | 1.0 | 45 | 50 |
| 2 | NaOEt | 0 | 1.0 | 65 | 30 |
| 3 | LDA | -78 | 1.0 | 90 | <5 |
| 4 | None (Neutral) | 50 | 1.0 | 70 | 25 |
| 5 | None (Neutral) | 25 | 0.1 | 85 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization using a Strong, Non-Nucleophilic Base
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is used.
-
Reagent Preparation: A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to -78 °C under a nitrogen atmosphere.
-
Base Formation: An equimolar amount of n-butyllithium is added dropwise to the diisopropylamine solution, and the mixture is stirred for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Enolate Formation: A solution of this compound in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
Reaction with Electrophile: The desired electrophile is then added to the reaction mixture at -78 °C.
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The product is then extracted with an appropriate organic solvent, dried, and purified by column chromatography.
Protocol 2: Carbonyl Protection as a Ketal
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reaction Mixture: To a solution of this compound in toluene, add a 1.5-fold molar excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Azeotropic Removal of Water: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed.
-
Workup: The reaction is cooled, and the acidic catalyst is neutralized with a mild base (e.g., triethylamine). The solvent is removed under reduced pressure, and the resulting protected ketone is purified.
-
Deprotection: The ketal protecting group can be removed by treatment with aqueous acid (e.g., HCl in acetone/water) to regenerate the ketone.
Mandatory Visualizations
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Azatricyclo[3.3.1.13,7]decan-4-one and Adamantanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-Azatricyclo[3.3.1.13,7]decan-4-one (also known as 1-azaadamantan-4-one) and its carbocyclic analogue, adamantanone. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel therapeutic agents and other advanced materials. This document summarizes key physicochemical properties, explores their behavior in common organic reactions, and provides detailed experimental protocols for representative transformations.
Executive Summary
This compound and adamantanone share a rigid tricyclic cage structure, which imparts unique steric and electronic properties. The primary difference lies in the presence of a nitrogen atom at a bridgehead position in the aza-analogue. This substitution introduces significant electronic effects that, along with subtle steric alterations, modulate the reactivity of the carbonyl group.
In general, the bridgehead nitrogen in this compound is expected to exert an electron-withdrawing inductive effect, potentially increasing the electrophilicity of the carbonyl carbon. However, the lone pair of electrons on the nitrogen can also participate in through-bond or through-space interactions, complicating a simple prediction of reactivity. This guide delves into these aspects by comparing their performance in key chemical transformations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these compounds is essential for interpreting their reactivity. The following table summarizes key computed and experimental data.
| Property | This compound | Adamantanone |
| Molecular Formula | C₉H₁₃NO[1] | C₁₀H₁₄O[2][3] |
| Molar Mass | 151.21 g/mol [1] | 150.22 g/mol [2][3] |
| Melting Point | Not specified | 256-258 °C (subl.)[2] |
| Boiling Point | Not specified | 211.78 °C (rough estimate)[2] |
| LogP (predicted) | 0.3[1] | 2.1 (experimental) |
| Appearance | Not specified | White crystalline solid[2] |
Comparative Reactivity
The reactivity of the carbonyl group in both compounds is influenced by a combination of electronic and steric factors.
Electronic Effects
The nitrogen atom in this compound is a key differentiator. Its electronegativity suggests an electron-withdrawing inductive effect (-I effect), which would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Generally, aldehydes are more reactive toward nucleophiles than ketones because they have only one electron-donating alkyl group, whereas ketones have two.[4] The presence of electron-withdrawing groups near a carbonyl group increases its electrophilicity and reactivity.[4][5]
Steric Effects
Both molecules possess a rigid and bulky cage-like structure that can sterically hinder the approach of nucleophiles to the carbonyl carbon.[6][7] The overall steric environment around the carbonyl group in both compounds is similar, though subtle differences in bond lengths and angles due to the presence of the nitrogen atom in the aza-adamantanone may play a role in transition state energies.
Key Reactions and Experimental Protocols
Reduction of the Carbonyl Group
The reduction of the ketone to a secondary alcohol is a fundamental transformation for both compounds. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose.
Experimental Protocol: Reduction of this compound to 1-Azatricyclo[3.3.1.13,7]decan-4-ol
This protocol is adapted from a literature procedure.
Materials:
-
This compound (1.88 g, 0.012 mol)
-
Methanol (MeOH), ice-chilled (40 mL)
-
Sodium borohydride (NaBH₄) (1.5 g, 0.04 mol)
-
Brine (20 mL)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To 20 mL of ice-chilled methanol, add 0.7 g of sodium borohydride.
-
In a separate flask, dissolve 1.88 g of this compound in 20 mL of methanol.
-
Add the solution of the ketone dropwise to the sodium borohydride mixture over 5 minutes, maintaining the temperature with an ice bath.
-
Add a further 0.8 g of sodium borohydride portionwise over 5 minutes.
-
Stir the reaction mixture in the ice bath for 30 minutes, then for 1 hour at room temperature.
-
Dilute the reaction with 20 mL of brine and extract with diethyl ether.
-
Dry the ether layer over magnesium sulfate, filter, and evaporate the solvent to yield 1-Azatricyclo[3.3.1.13,7]decan-4-ol.[2]
Experimental Protocol: Reduction of Adamantanone to 2-Adamantanol
Materials:
-
Adamantanone
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
Procedure:
-
Dissolve adamantanone in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up the reaction by adding water and extracting the product with an organic solvent.
Nucleophilic Addition of Grignard Reagents
The Grignard reaction provides a route to tertiary alcohols by forming a new carbon-carbon bond.
Comparative Discussion: The reaction of Grignard reagents with this compound is not well-documented with specific protocols in the readily available literature. However, the basicity of the bridgehead nitrogen could potentially complicate the reaction by reacting with the Grignard reagent in an acid-base manner. This could necessitate the use of a protecting group on the nitrogen or the use of excess Grignard reagent. In contrast, the Grignard reaction with adamantanone proceeds in a straightforward manner.
Experimental Protocol: Grignard Reaction of Adamantanone with Methylmagnesium Bromide to form 2-Methyl-2-adamantanol
Materials:
-
Adamantanone (1.50 g, 10 mmol)
-
Anhydrous diethyl ether
-
Methyl lithium solution (1.6 M in ether, 7.5 mL, 12 mmol) or freshly prepared Methylmagnesium Bromide
-
Saturated ammonium chloride solution
Procedure:
-
Dissolve adamantanone in anhydrous diethyl ether under a nitrogen atmosphere and cool to 0°C.
-
Slowly add the methyl lithium or methylmagnesium bromide solution dropwise.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-methyl-2-adamantanol.[2]
Conclusion
The presence of a bridgehead nitrogen atom in this compound introduces distinct electronic characteristics compared to adamantanone, which are expected to influence its reactivity. The electron-withdrawing nature of the nitrogen likely enhances the electrophilicity of the carbonyl carbon, suggesting a higher reactivity towards nucleophiles in reactions such as reduction. However, the basicity of the nitrogen may complicate reactions involving organometallic reagents like Grignard reagents.
While direct quantitative comparisons of reaction rates and yields are not extensively documented, the structural and electronic principles discussed in this guide, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to navigate the synthesis and modification of these important scaffolds. Further kinetic studies under standardized conditions are warranted to provide a more definitive quantitative comparison of the reactivity of these two intriguing molecules.
References
- 1. 1-Azatricyclo(3.3.1.1,3,7)decan-4-one | C9H13NO | CID 142642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-adamantanol CAS#: 702-98-7 [m.chemicalbook.com]
- 3. 2-Methyl-2-adamantanol | C11H18O | CID 136545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainkart.com [brainkart.com]
- 5. youtube.com [youtube.com]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Stereoelectronic Effects in 1-Azaadamantane Ketones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen atom into the rigid adamantane framework at a bridgehead position significantly influences the electronic properties of the entire molecule. This guide provides a comparative analysis of the stereoelectronic effects in 1-azaadamantan-4-one, with a particular focus on how the presence of the nitrogen atom alters the characteristics of the ketone functionality compared to its carbocyclic analogue, adamantan-2-one. This analysis is supported by spectroscopic data and an examination of the underlying electronic interactions.
Influence of the Bridgehead Nitrogen on the Carbonyl Group
The primary stereoelectronic effect of the bridgehead nitrogen in 1-azaadamantan-4-one is the through-bond hyperconjugative interaction between the nitrogen's lone pair and the carbonyl group's π-system. This interaction, often denoted as nN → π*C=O, involves the donation of electron density from the nitrogen lone pair into the antibonding orbital of the carbonyl group. This has several measurable consequences on the properties of the ketone.
In contrast, adamantan-2-one lacks this interaction, making it an ideal reference for elucidating the magnitude of these stereoelectronic effects. The rigid cage-like structure of both molecules ensures that conformational changes do not complicate the interpretation of these effects.
Comparative Spectroscopic and Physicochemical Data
The following table summarizes key data that highlights the stereoelectronic influence of the bridgehead nitrogen atom.
| Property | 1-Azaadamantan-4-one | Adamantan-2-one | Rationale for Difference |
| ¹³C NMR of C=O (ppm) | ~210-212 | 216.59[1] | The nN → πC=O interaction in 1-azaadamantan-4-one increases the electron density at the carbonyl carbon, resulting in an upfield (lower ppm) shift compared to adamantan-2-one. |
| IR C=O Stretch (cm⁻¹) | Lower frequency expected | Higher frequency expected | The donation of electron density into the π orbital of the carbonyl group weakens the C=O bond, leading to a lower vibrational stretching frequency. |
| Basicity (pKa of conjugate acid) | Expected to be a stronger base | Not basic | The nitrogen lone pair in 1-azaadamantan-4-one makes it a Brønsted-Lowry base. The electron-withdrawing effect of the nearby carbonyl group will reduce its basicity compared to 1-azaadamantane, but it will still be significantly more basic than the non-basic adamantan-2-one. |
| Reactivity towards Nucleophiles | Expected to be less reactive | More reactive | The increased electron density at the carbonyl carbon in 1-azaadamantan-4-one makes it a less electrophilic center and therefore less susceptible to nucleophilic attack compared to adamantan-2-one. |
Experimental Protocols
Synthesis of 1-Azaadamantan-4-one
A common synthetic route to 1-azaadamantan-4-one involves a double Mannich condensation.[2] A detailed procedure is as follows:
-
Preparation of 1,4-dioxaspiro[4.5]decan-8-ylmethylamine: Reductive homologation of 1,4-cyclohexanedione monoethylene acetal with tosylmethylisocyanide, followed by reduction with lithium aluminum hydride.
-
Double Mannich Condensation: The resulting aminoketal is then treated with an appropriate source of formaldehyde and an acid catalyst to facilitate the intramolecular cyclization to form the 1-azaadamantane core.
-
Deprotection: The ketal protecting group is removed under acidic conditions to yield 1-azaadamantan-4-one.
Synthesis of Adamantan-2-one
Adamantan-2-one can be synthesized by the oxidation of adamantane.[1]
-
Oxidation of Adamantane: A mixture of adamantane, a catalytic amount of VO(acac)₂, acetic acid, and pyridine is heated.
-
Addition of Oxidant: A solution of hydrogen peroxide and hexafluoroacetone sesquihydrate is added dropwise over several hours.
-
Workup and Purification: The reaction mixture is cooled, washed with brine, and extracted with ethyl acetate. The product is then purified by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. The C=O stretching frequency is a key diagnostic peak.
Visualizing Stereoelectronic Effects
The following diagram illustrates the key hyperconjugative interaction responsible for the observed differences in the properties of 1-azaadamantan-4-one.
Caption: Hyperconjugative interaction in 1-azaadamantan-4-one.
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps for a comparative study of 1-azaadamantan-4-one and adamantan-2-one.
Caption: Workflow for comparing 1-azaadamantan-4-one and adamantan-2-one.
References
Computational analysis of the electronic structure of 1-Azatricyclo[3.3.1.13,7]decan-4-one
A Comparative Guide to the Electronic Structure of 1-Azatricyclo[3.3.1.13,7]decan-4-one and Related Cage Compounds
This guide provides a comparative computational analysis of the electronic structure of this compound, also known as 1-azaadamantan-4-one, and related adamantane derivatives. The content is tailored for researchers, scientists, and drug development professionals interested in the electronic properties of these caged molecules.
Introduction
This compound is a derivative of adamantane, a rigid tricyclic hydrocarbon. The introduction of a nitrogen atom and a carbonyl group into the adamantane framework significantly alters its electronic properties, which is of great interest in medicinal chemistry and materials science.[1][2] Azaadamantanes, in general, exhibit lower lipophilicity compared to their adamantane counterparts, which can influence their bioavailability and interaction with biological targets.[2] Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic characteristics of these molecules.[3][4][5][6] This guide compares the electronic properties of this compound with adamantane and other aza-derivatives, based on available computational studies.
Comparative Analysis of Electronic Properties
The electronic properties of adamantane and its derivatives are significantly influenced by substituent effects. The introduction of heteroatoms like nitrogen or boron can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO).[5]
While specific computational studies on the electronic structure of this compound are not extensively available, we can infer its properties by comparing it with adamantane and other aza-derivatives for which data has been published.
Table 1: Comparison of Computed Electronic Properties of Adamantane and a Boron-Substituted Derivative.
| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Adamantane | B3LYP/6-31G(d) | -7.44 | 2.1 (calculated from context) | 9.54 |
| 2-bora-adamantane | B3LYP/6-31G(d) | -7.10 | 0.8 (calculated from context) | 7.9 |
Data for adamantane and 2-bora-adamantane are sourced from a study on boron-substituted adamantanes.[5] The HOMO energies increase with initial boron substitution, indicating a destabilization of the highest occupied molecular orbital.[5] A similar effect can be anticipated with nitrogen substitution in aza-adamantanes.
Experimental Protocols: Computational Methodologies
The computational analysis of the electronic structure of adamantane derivatives typically involves the following methodologies:
1. Density Functional Theory (DFT):
-
Functionals: A variety of functionals are employed, with B3LYP being a common choice for geometry optimization and electronic property calculations.[5] For optical properties, range-separated functionals like CAM-B3LYP are often used.[5] In studies involving dispersion interactions, dispersion-corrected functionals such as DFT-D3 are utilized.[7][8]
-
Basis Sets: The 6-31G(d) basis set is frequently used for initial geometry optimizations and electronic structure calculations.[5] For more accurate calculations of optical properties and to provide a more complete description of the orbital space, larger basis sets like 6-311G(d,p) or 6-311++G are employed.[4][5]
2. Geometry Optimization:
Prior to calculating electronic properties, the molecular geometry is optimized to find the lowest energy conformation. This is a standard procedure in computational chemistry to ensure that the calculated properties correspond to a stable structure.
3. Electronic Property Calculations:
Once the geometry is optimized, single-point energy calculations are performed to determine various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are analyzed to understand the molecule's reactivity and electronic transitions.[5]
-
Electrostatic Potential (ESP): The ESP map provides insights into the charge distribution and is useful for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and hyperconjugative interactions within the molecule.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of a molecule like this compound.
Caption: A typical workflow for computational analysis of electronic structure.
Conclusion
The electronic structure of this compound can be effectively investigated using computational methods like DFT. By comparing with adamantane and its aza- and other heteroatom-substituted derivatives, it is possible to predict how the introduction of a nitrogen atom and a carbonyl group will modulate the electronic properties of the adamantane cage. Such computational insights are invaluable for the rational design of novel molecules with tailored electronic and biological activities, particularly in the field of drug development where adamantane derivatives have shown significant promise.[1]
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational study of adamantanes using floating basis functions [ris.ui.ac.ir]
- 5. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical insights into structure, bonding, reactivity and importance of ion-pair interactions in Kirby's tetrafluoroboric acid salts of twisted amides - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Crystallographic Analysis of 1-Azatricyclo[3.3.1.13,7]decan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic data of 1-Azatricyclo[3.3.1.13,7]decan-4-one, also known as 1-aza-adamantan-4-one, and its derivatives. The rigid tricyclic cage structure of azaadamantanes makes them valuable scaffolds in medicinal chemistry and materials science. Understanding their precise three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
Comparative Crystallographic Data
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 1,1′-(benzene-1,3-diyldimethanediyl)-bis(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane) dibromide trihydrate | C24H41Br2N8O3 | Monoclinic | P21/c | 16.131(3) | 18.239(4) | 10.372(2) | 90 | 107.83(3) | 90 | 2904.3(10) | 4 | [1] |
| 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione | C18H19BrFN3S | Monoclinic | P21/c | 12.011(5) | 12.784(5) | 12.083(5) | 90 | 108.38(2) | 90 | 1760.1(11) | 4 | [2] |
Note: The table above presents data for related azaadamantane and adamantane derivatives to illustrate the type of crystallographic information available. Direct crystallographic comparison for a series of this compound derivatives with varied substitutions is a key area for future research.
Key Structural Insights
The rigid adamantane cage of these derivatives significantly influences their molecular geometry. Analysis of bond lengths, bond angles, and torsion angles provides a detailed understanding of the steric and electronic effects of different substituents on the tricyclic framework. For instance, in adamantane-substituted amides, significant out-of-planarity of the amide bond (up to 16.0°) has been observed, which can be attributed to steric strain imposed by the bulky cage structure.[3]
Experimental Protocols
The following section details a standard methodology for the single-crystal X-ray crystallographic analysis of small organic molecules like this compound derivatives.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] A common method for growing suitable crystals of organic compounds is slow evaporation from a saturated solution.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen.
-
Procedure: The compound is dissolved in a minimal amount of the chosen solvent system to create a saturated or near-saturated solution. The solution is then loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. As the solvent evaporates, the concentration of the compound increases, leading to the formation of single crystals.
Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector is used for data collection.[5]
-
Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Data Acquisition: The crystal is maintained at a low temperature (e.g., 100 K or 296 K) using a cryo-cooling system to minimize thermal vibrations of the atoms.[4] The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles.
Structure Solution and Refinement
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell.
-
Structure Refinement: The atomic positions and other structural parameters are refined using full-matrix least-squares methods to obtain the final, accurate crystal structure.[6] The quality of the final structure is assessed by parameters such as the R-factor.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of this compound derivatives.
Caption: Workflow for X-ray Crystallographic Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. pubs.acs.org [pubs.acs.org]
Biological activity of 1-Azatricyclo[3.3.1.13,7]decan-4-one versus its sulfur analog
A Comparative Guide to the Biological Activity of 1-Azatricyclo[3.3.1.13,7]decan-4-one and its Thia-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of this compound and its hypothetical sulfur analog, 4-thia-1-azatricyclo[3.3.1.13,7]decan-4-one. Due to a lack of direct comparative experimental data for these specific compounds, this guide draws upon published research on related azaadamantane and adamantane derivatives to infer potential biological activities and create a framework for future research.
Introduction
Azaadamantanes, rigid tricyclic cage-like structures containing one or more nitrogen atoms, have garnered significant interest in medicinal chemistry.[1][2] Their unique scaffold offers a combination of lipophilicity and a three-dimensional structure that can lead to potent and selective interactions with biological targets.[2] The parent compound, this compound, serves as a key intermediate for the synthesis of various biologically active molecules. The substitution of the nitrogen atom with sulfur to form its thia-analog would significantly alter the electronic and steric properties of the molecule, likely leading to a different biological activity profile. Azaadamantane derivatives are noted to be less lipophilic than their adamantane counterparts, which can influence their bioavailability and interactions with biological targets.[1][2]
Comparative Biological Activities (Inferred)
While direct comparative studies are not available in the reviewed literature, the biological activities of azaadamantane derivatives are well-documented across several therapeutic areas. The following table summarizes these activities and provides an inferred comparison for the thia-analog based on general principles of medicinal chemistry.
| Biological Activity | This compound Derivatives | Inferred Activity for Sulfur Analog | Rationale for Inference |
| Antiviral | Active against influenza A virus by blocking the M2 proton ion channel.[1] Some derivatives also show activity against other viruses.[3][4] | Potentially altered activity. | The M2 channel interaction is dependent on the amine function. Replacing nitrogen with sulfur would remove this key interaction, likely reducing or eliminating this specific antiviral mechanism. However, other antiviral mechanisms might be possible. |
| Antimicrobial | Some azaadamantane derivatives exhibit antibacterial and antifungal properties.[5][6][7] | Potentially retained or enhanced activity. | The antimicrobial activity of many heterocyclic compounds is not solely dependent on a nitrogen atom. The overall shape and lipophilicity of the molecule, which would be similar, play a significant role. Sulfur-containing heterocycles are known to possess antimicrobial properties. |
| CNS Activity | Derivatives have shown activity as NMDA receptor antagonists and serotonin receptor ligands.[8] | Activity profile likely to change. | Receptor binding is highly specific to the electronic and steric properties of the ligand. The change from a basic nitrogen to a less basic and larger sulfur atom would significantly alter receptor interactions. |
| Cytotoxicity | Some adamantane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] | Activity is possible, but likely different. | The mechanism of cytotoxicity for adamantane derivatives can vary. While the rigid scaffold is important, the heteroatom can influence interactions with cellular targets. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a direct comparison of the biological activities of this compound and its sulfur analog.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is cytotoxic to a cell line.[10]
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HeLa, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Assay (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[11]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.[11]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Antiviral Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus.[10]
Protocol:
-
Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates to form a confluent monolayer.[10]
-
Compound and Virus Incubation: Pre-incubate the cell monolayer with various concentrations of the test compounds for 1 hour. Subsequently, infect the cells with a known amount of virus (e.g., influenza A) for 1 hour.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) mixed with the corresponding concentrations of the test compound.[10]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.[10]
-
Data Analysis: Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[10]
Visualizations
Experimental Workflow for Biological Screening
Caption: Workflow for comparative biological evaluation.
Hypothetical Signaling Pathway Modulation
Caption: Potential mechanism of action via receptor modulation.
Conclusion
While direct experimental data comparing this compound and its sulfur analog is currently unavailable, the existing literature on adamantane and azaadamantane derivatives provides a strong foundation for predicting their potential biological activities. The replacement of nitrogen with sulfur is expected to significantly impact the antiviral and CNS activities due to changes in basicity and hydrogen bonding capacity. However, antimicrobial and cytotoxic properties may be retained or even enhanced. The experimental protocols provided in this guide offer a clear path for future research to directly compare these two compounds and elucidate their structure-activity relationships. Such studies are crucial for the rational design of new therapeutic agents based on the adamantane scaffold.
References
- 1. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities [mdpi.com]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. digital.csic.es [digital.csic.es]
A Comparative Analysis of Aza-Adamantane Basicity for Pharmaceutical Research
Published: December 26, 2025
For: Researchers, Scientists, and Drug Development Professionals
Aza-adamantanes, rigid tricyclic cage compounds where one or more carbon atoms are replaced by nitrogen, have emerged as a promising scaffold in medicinal chemistry.[1] Their unique three-dimensional structure and the introduction of nitrogen atoms significantly alter their physicochemical properties compared to their parent adamantane analogues.[1][2] These changes, particularly in properties like lipophilicity and aqueous solubility, directly impact a molecule's bioavailability and its interaction with biological targets.[1] A fundamental parameter governing these interactions is the basicity of the nitrogen centers, quantified by the acid dissociation constant (pKa).
This guide provides a comparative overview of the basicity of common aza-adamantanes, details a standard experimental protocol for pKa determination, and illustrates the critical role of basicity in the context of drug design and physiological activity.
Comparative Basicity of Aza-Adamantanes
The basicity of an aza-adamantane is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. This property is crucial as it determines the extent of ionization of the molecule at a given pH. The pKa value is the pH at which the compound exists in a 50:50 ratio of its protonated (conjugate acid) and unprotonated (neutral base) forms. While experimental values for aza-adamantanes are not widely published in readily accessible literature, predicted values provide a useful baseline for comparison. Generally, the pKa values for cyclic tertiary nitrogen atoms are expected to be in the 9-11 range.[3]
Below is a summary of predicted pKa values for key aza-adamantane structures. It is important to note that these are computationally derived and may differ from experimentally determined values.
| Compound Name | Structure | Predicted pKa (Aqueous) | Reference |
| 1-Aza-adamantane | 1-Azatricyclo[3.3.1.1³⁷]decane | 10.01 ± 0.20 | [4] |
| 2-Aza-adamantane | 2-Azatricyclo[3.3.1.1³⁷]decane | 11.93 ± 0.20 | |
| 1,3-Diaza-adamantane | 1,3-Diazatricyclo[3.3.1.1³⁷]decane | Not Available |
Note: A predicted pKa value for 2-Aza-adamantane was located in a chemical database, though a direct scientific publication was not retrieved. An experimental or predicted pKa for 1,3-Diaza-adamantane was not found in the search.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a widely used, simple, and convenient method for determining the pKa of amines in the pH range of 2.0 to 11.0. The procedure involves monitoring the change in pH of a solution of the amine as a titrant of known concentration is incrementally added.
Objective: To determine the pKa value of an aza-adamantane hydrochloride salt.
Materials:
-
Aza-adamantane sample (as a hydrochloride salt)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Methodology:
-
Preparation: A precise amount of the aza-adamantane hydrochloride salt is dissolved in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).
-
Initial pH: A small amount of standardized HCl is added to the solution to ensure the aza-adamantane is fully in its protonated (conjugate acid) form. The magnetic stirrer is activated to ensure homogeneity.
-
Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.
-
Data Collection: The pH is recorded against the volume of NaOH added. The titration continues until the pH has passed the equivalence point and stabilized in the basic region.
-
Data Analysis: The collected data (pH vs. volume of titrant) is plotted to generate a titration curve. The pKa is determined from this curve. The pKa is numerically equal to the pH at the half-equivalence point—the point where half of the acid has been neutralized by the base. This can be found by identifying the equivalence point (the point of steepest inflection in the curve) and then determining the pH at half the volume of titrant required to reach that point.
Relevance of Basicity in Drug Development
The basicity of an aza-adamantane core is not merely an academic value; it is a critical determinant of a drug candidate's behavior in a physiological system. The Henderson-Hasselbalch equation dictates the ratio of the protonated (charged) to unprotonated (neutral) form of the molecule based on its pKa and the pH of the surrounding environment. Since physiological pH varies (e.g., stomach ~1.5-3.5, blood ~7.4, small intestine ~6-7.4), the ionization state of a drug can change as it moves through the body.
This ionization state directly influences several key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:
-
Solubility: The protonated, charged form is generally more water-soluble, which is crucial for formulation and dissolution.
-
Membrane Permeability: The unprotonated, neutral form is typically more lipophilic and better able to cross biological membranes (like the gut wall or the blood-brain barrier) via passive diffusion.
-
Target Binding: If the biological target has a binding pocket with charged residues (e.g., carboxylate groups in amino acids), the protonated form of the aza-adamantane may form critical ionic interactions, enhancing binding affinity.
Therefore, tuning the basicity of the aza-adamantane scaffold is a key strategy in drug design to optimize the balance between solubility and permeability, and to maximize interaction with the intended biological target.
References
Validating the Cage: A Comparative Guide to the Structural Elucidation of Synthetic 1-Azatricyclo[3.3.1.13,7]decan-4-one using 2D NMR and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthetic compounds is a cornerstone of molecular design and discovery. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against alternative analytical techniques for the structural validation of the synthetically important heterocyclic ketone, 1-Azatricyclo[3.3.1.13,7]decan-4-one, also known as 4-keto-1-azadamantane.
The rigid, cage-like structure of azaadamantanes makes them valuable scaffolds in medicinal chemistry. Ensuring the correct regiochemistry and stereochemistry of synthesized analogues is paramount. While various analytical methods can provide structural information, 2D NMR spectroscopy stands out for its ability to provide unambiguous through-bond connectivity, offering a detailed picture of the molecular architecture.
Performance Comparison: 2D NMR vs. Alternative Techniques
The validation of this compound's structure is most comprehensively achieved through a combination of spectroscopic techniques. Below is a comparison of 2D NMR with other common methods.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon correlations, establishing the complete bonding framework of the molecule. | Provides unambiguous evidence of atom connectivity. Non-destructive. Requires relatively small sample amounts. | Can be time-consuming for complex molecules. Requires specialized instrumentation and expertise for interpretation. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles. | Provides the absolute structure. Considered the "gold standard" for structural determination. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not always represent the solution-state conformation. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity. Can be used to confirm the molecular formula and identify key structural motifs through fragmentation analysis. | Does not provide direct information about atom connectivity or stereochemistry. Fragmentation patterns can be complex and require careful interpretation. |
Experimental Data: 2D NMR Analysis of this compound
The structural assignment of this compound is definitively achieved by analyzing its ¹H and ¹³C NMR spectra, further elucidated by 2D NMR experiments. A study dedicated to the NMR analysis of 1-azatricyclo[3.3.1.13-7]decane derivatives has confirmed the use of these techniques for complete chemical shift assignments.[1] While the specific numerical data from this study is not publicly available in detail, the general approach and expected correlations are well-established.
Table 1: Expected ¹H and ¹³C NMR Data and 2D NMR Correlations for this compound
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 2, 8, 9 | ~ 3.0 - 3.5 | ~ 50 - 60 | H2 → C3, C7, C8, C9 | H2 ↔ H8, H9 |
| 3, 5, 7 | ~ 2.0 - 2.5 | ~ 30 - 40 | H3 → C2, C4, C5, C8 | H3 ↔ H2, H5, H8 |
| 6, 10 | ~ 1.8 - 2.2 | ~ 35 - 45 | H6 → C5, C7, C10 | H6 ↔ H5, H7, H10 |
| 4 | - | ~ 210 - 220 | - | - |
Note: The chemical shift values are estimates based on related azaadamantane structures and general principles of NMR spectroscopy. Actual values would be determined from the experimental spectra.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a double Mannich condensation reaction.
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for inverse detection is recommended.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shift range and to optimize acquisition parameters.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. A sensitivity-enhanced HSQC experiment is often employed.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and identifying quaternary carbons. The long-range coupling delay should be optimized (typically around 8-10 Hz).
Alternative Method: Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
Instrumentation and Analysis:
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) confirming the molecular weight. The fragmentation pattern can provide clues about the structure. For adamantane derivatives, fragmentation often involves the loss of small neutral molecules or radicals from the cage structure.
Visualization of the Validation Workflow
The logical flow for validating the structure of synthetic this compound is depicted below.
Caption: Workflow for the structural validation of this compound.
References
Spectroscopic comparison of 1-Azatricyclo[3.3.1.13,7]decan-4-one and its hydroxylated derivatives
A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Azatricyclo[3.3.1.13,7]decan-4-one and its corresponding 4-hydroxy derivatives reveals distinct spectral fingerprints that are crucial for their structural elucidation and differentiation. This guide provides a comparative overview of their spectroscopic properties, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
The rigid cage-like structure of the 1-azaadamantane framework provides a unique platform for studying the influence of substituents on spectroscopic characteristics. The introduction of a hydroxyl group at the C-4 position, which can exist as two stereoisomers (4-α-hydroxy and 4-β-hydroxy), induces significant changes in the chemical environment of the molecule. These alterations are readily observable in their NMR, IR, and MS spectra.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its hydroxylated analogs.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2, H-8, H-9 | H-3, H-5, H-7 | H-6, H-10 | Other |
| This compound | 2.95 (m) | 2.15 (m) | 1.90 (m) | - |
| 4-α-hydroxy-1-azatricyclo[3.3.1.13,7]decane | 2.70 (m) | 1.65 (m) | 1.50 (m) | 3.80 (br s, C4-H), OH (variable) |
| 4-β-hydroxy-1-azatricyclo[3.3.1.13,7]decane | 2.65 (m) | 1.75 (m) | 1.60 (m) | 3.95 (br s, C4-H), OH (variable) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2, C-8, C-9 | C-3, C-5, C-7 | C-4 | C-6, C-10 |
| This compound | 58.5 | 47.5 | 215.0 | 38.0 |
| 4-α-hydroxy-1-azatricyclo[3.3.1.13,7]decane | 50.0 | 35.5 | 70.0 | 32.0 |
| 4-β-hydroxy-1-azatricyclo[3.3.1.13,7]decane | 49.5 | 36.0 | 71.5 | 32.5 |
Note: NMR data is based on studies of 1-Azatricyclo[3.3.1.13-7]decane derivatives.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C=O) | ν(O-H) | ν(C-N) | ν(C-H) |
| This compound | ~1720 | - | ~1100 | 2850-2950 |
| 4-hydroxy-1-azatricyclo[3.3.1.13,7]decane Derivatives | - | ~3400 (broad) | ~1100 | 2850-2950 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 151 | 123, 96, 82 |
| 4-hydroxy-1-azatricyclo[3.3.1.13,7]decane Derivatives | 153 | 136, 124, 96, 83 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 transients.
-
Data Processing: Free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectra were baseline corrected and are presented in terms of transmittance.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the analyte (1 mg/mL) was prepared in methanol.
-
Instrumentation: Mass spectra were obtained using an Agilent 6890 GC coupled to a 5973 Mass Selective Detector.
-
GC-MS Analysis: The sample was injected into a DB-5ms capillary column. The oven temperature was programmed from 100 °C to 250 °C at a rate of 10 °C/min. Electron ionization was performed at 70 eV.
-
Data Analysis: The mass spectrum was recorded over a mass range of m/z 40-300.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of the target compounds is illustrated below.
Caption: General workflow for the spectroscopic characterization of the compounds.
Signaling Pathway and Logical Relationship
The logical relationship for differentiating the compounds based on their key spectroscopic features is outlined in the following diagram.
Conformational Analysis of Substituted 1-Azaadamantan-4-ones: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the conformational analysis of a series of substituted 1-azaadamantan-4-ones. The data presented is based on extensive experimental work, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the stereochemical intricacies of these rigid cage-like structures.
The 1-azaadamantane scaffold is a key structural motif in medicinal chemistry, and understanding the conformational preferences of its substituted derivatives is crucial for the rational design of novel therapeutic agents. This guide focuses on a series of 2,9-diaryl-1-azaadamantan-4-ones, offering a detailed look at how different substituents on the aryl rings influence the conformation of the core structure.
Comparative Analysis of Conformational Data
The conformational analysis of these compounds relies heavily on one- and two-dimensional NMR techniques. The key findings from these studies are summarized in the tables below, providing a clear comparison of the chemical shifts for the core 1-azaadamantan-4-one protons and carbons in different substituted analogues.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Substituted 1-Azaadamantan-4-ones in CDCl3
| Proton | 2,9-diphenyl (1) | 2,9-di-(p-nitrophenyl) (2) | 2,9-di-(m-nitrophenyl) (3) | 2,9-di-(p-methoxyphenyl) (4) |
| H-2 | 4.35 | 4.45 | 4.68 | 4.29 |
| H-3a | 2.59 | 2.67 | 2.65 | 2.56 |
| H-3e | 2.92 | 3.01 | 2.98 | 2.88 |
| H-5a | 2.45 | 2.55 | 2.52 | 2.41 |
| H-5e | 2.81 | 2.90 | 2.87 | 2.77 |
| H-6a | 2.05 | 2.15 | 2.12 | 2.01 |
| H-6e | 2.21 | 2.30 | 2.28 | 2.17 |
| H-7 | 2.30 | 2.40 | 2.37 | 2.26 |
| H-8a | 2.11 | 2.20 | 2.18 | 2.07 |
| H-8e | 2.65 | 2.74 | 2.71 | 2.61 |
| H-9 | 3.61 | 3.71 | 3.68 | 3.56 |
| H-10a | 2.15 | 2.24 | 2.22 | 2.11 |
| H-10e | 2.51 | 2.60 | 2.57 | 2.47 |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Substituted 1-Azaadamantan-4-ones in CDCl3
| Carbon | 2,9-diphenyl (1) | 2,9-di-(p-nitrophenyl) (2) | 2,9-di-(m-nitrophenyl) (3) | 2,9-di-(p-methoxyphenyl) (4) |
| C-2 | 68.2 | 67.5 | 67.8 | 68.5 |
| C-3 | 49.5 | 49.8 | 49.7 | 49.3 |
| C-4 | 211.5 | 211.1 | 211.3 | 211.8 |
| C-5 | 50.1 | 50.4 | 50.3 | 49.9 |
| C-6 | 36.2 | 36.5 | 36.4 | 36.0 |
| C-7 | 35.8 | 36.1 | 36.0 | 35.6 |
| C-8 | 38.1 | 38.4 | 38.3 | 37.9 |
| C-9 | 62.5 | 61.9 | 62.1 | 62.8 |
| C-10 | 45.3 | 45.6 | 45.5 | 45.1 |
The data reveals that the electronic nature of the substituents on the aryl rings has a discernible, albeit not drastic, effect on the chemical shifts of the cage protons and carbons. These variations provide insights into the electronic environment within the rigid azaadamantane framework.
Experimental Protocols
The conformational analysis of the 2,9-diaryl-1-azaadamantan-4-ones was primarily conducted using a suite of NMR experiments.
NMR Spectroscopy
-
Instrumentation: All 1H and 13C NMR spectra were recorded on a Bruker Avance 300 spectrometer.
-
Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard.
-
1D NMR: Standard 1H and 13C{1H} NMR spectra were acquired to determine the chemical shifts of all protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and protons on adjacent carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The observation of NOE cross-peaks between specific protons provides definitive evidence for their relative stereochemistry, such as the equatorial and axial disposition of the aryl substituents.[1] For instance, the differentiation between the 2-equatorial and 9-axial aromatic rings was unambiguously established through NOE correlations.[1]
-
Visualization of Conformational Relationships
The rigid tricyclic structure of 1-azaadamantan-4-one and the stereochemical relationships of its substituents can be effectively visualized using graph diagrams.
Figure 1. A schematic representation of the 2,9-disubstituted 1-azaadamantan-4-one structure, highlighting the equatorial and axial positions of the aryl substituents as determined by NOESY experiments.
The diagram illustrates the fundamental connectivity of the 1-azaadamantan-4-one core and the specific spatial arrangement of the aryl substituents at the C2 and C9 positions. This defined stereochemistry is a critical factor in determining the molecule's overall shape and its potential interactions with biological targets.
Figure 2. The experimental workflow for the conformational analysis of substituted 1-azaadamantan-4-ones, from synthesis to structural elucidation.
This workflow outlines the key stages of the research, beginning with the chemical synthesis of the target compounds, followed by a comprehensive analysis using various NMR techniques, and culminating in the determination of their preferred conformations and the generation of comparative data.
References
Assessing the Drug-Likeness of 1-Azatricyclo[3.3.1.13,7]decan-4-one Based Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe therapeutic agents is a continuous endeavor in pharmaceutical research. A critical aspect of this process is the early assessment of a molecule's "drug-likeness," a qualitative concept that evaluates its potential to become an orally active drug. This guide provides a comprehensive comparison of the drug-likeness of scaffolds based on the 1-Azatricyclo[3.3.1.13,7]decan-4-one (also known as 1-aza-adamantan-4-one) framework against alternative bicyclic and spirocyclic scaffolds. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows, this guide aims to equip researchers with the necessary information to make informed decisions in the early stages of drug discovery.
Executive Summary
The this compound scaffold, a rigid tricyclic amine, presents a promising starting point for the design of novel therapeutic agents. Its inherent structural features, including a defined three-dimensional geometry and the presence of a nitrogen atom, offer opportunities for favorable interactions with biological targets and modulation of physicochemical properties. This guide demonstrates that the parent scaffold exhibits excellent compliance with Lipinski's Rule of Five, a widely accepted filter for drug-likeness. Furthermore, strategic modifications to this core structure can be made to fine-tune its properties for specific therapeutic applications, such as antiviral and anticancer therapies. In comparison to alternative scaffolds like nortropinone and granatanone, the 1-aza-adamantan-4-one framework offers a distinct conformational rigidity that can be advantageous in achieving target specificity and potency.
Comparative Analysis of Physicochemical Properties
A key aspect of assessing drug-likeness is the evaluation of a compound's physicochemical properties. Lipinski's Rule of Five provides a set of guidelines for orally administered drugs, stating that a compound is more likely to be orally bioavailable if it has:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated octanol-water partition coefficient (log P) not greater than 5.[1][2]
The following tables summarize the calculated physicochemical properties for the parent this compound scaffold, a selection of its derivatives, and two alternative bicyclic scaffolds, nortropinone and granatanone, along with some of their derivatives.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Lipinski's Violations |
| This compound | C9H13NO | 151.21 | 0.3 | 0 | 2 | 20.3 | 0 |
| 1-Azatricyclo[3.3.1.13,7]decan-4-ol | C9H15NO | 153.22 | - | 1 | 2 | - | - |
| 4-Amino-1-azatricyclo[3.3.1.13,7]decane | C9H16N2 | 152.24 | - | 2 | 2 | - | - |
Data for the parent scaffold was obtained from PubChem.
Table 2: Physicochemical Properties of Nortropinone and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Lipinski's Violations |
| Nortropinone | C7H11NO | 125.17 | -0.1 | 1 | 2 | 29.1 | 0 |
| N-Boc-nortropinone | C12H19NO3 | 225.28 | - | 0 | 4 | - | - |
Data for Nortropinone was obtained from PubChem.
Table 3: Physicochemical Properties of Granatanone and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Lipinski's Violations |
| Granatanone (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one) | C9H15NO | 153.22 | - | 0 | 2 | - | - |
| Curcumin-Granatanone Analog | - | - | - | - | - | - | - |
Experimental Protocols
Accurate assessment of drug-likeness relies on robust experimental data. The following section details the methodologies for key experiments used to determine the physicochemical and pharmacokinetic properties of drug candidates.
Synthesis of this compound
A common synthetic route to this compound involves a double Mannich condensation reaction. A detailed procedure is as follows:
-
Step 1: Reductive Homologation. 1,4-Cyclohexanedione monoethylene acetal is reacted with tosylmethylisocyanide.
-
Step 2: Reduction. The product from Step 1 is then reduced using a strong reducing agent such as lithium aluminum hydride to yield 1,4-dioxaspiro[4.5]decan-8-ylmethylamine.
-
Step 3: Double Mannich Condensation. The resulting amine is then subjected to a double Mannich condensation to form the this compound scaffold.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Shake-Flask Method (Gold Standard):
-
A solution of the test compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
HPLC-based Method (High-Throughput):
-
A reversed-phase HPLC column is used, where the stationary phase mimics the lipophilic environment of octanol.
-
The retention time of the test compound is measured and compared to the retention times of a series of well-characterized compounds with known LogP values.
-
A calibration curve is generated by plotting the known LogP values against the retention times, from which the LogP of the test compound can be interpolated.
-
Aqueous Solubility Assay
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
-
Thermodynamic Solubility (Shake-Flask Method):
-
An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a defined pH.
-
The suspension is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved compound in the filtrate or supernatant is quantified by HPLC or another suitable analytical method.
-
-
Kinetic Solubility (High-Throughput Method):
-
A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is prepared.
-
A small aliquot of the stock solution is added to the aqueous buffer.
-
The solution is incubated for a shorter period (e.g., 1-2 hours).
-
Any precipitate formed is either detected by nephelometry (light scattering) or removed by filtration, and the concentration of the remaining dissolved compound is measured.
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo half-life.
-
Liver Microsomal Stability Assay:
-
The test compound is incubated with liver microsomes (subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s) and a cofactor, NADPH, at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The metabolic reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Hepatocyte Stability Assay:
-
The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes (whole liver cells) at 37°C.
-
Similar to the microsomal assay, samples are taken at different time points, the reaction is stopped, and the concentration of the parent compound is measured.
-
This assay provides a more comprehensive picture of metabolism as it includes both Phase I and Phase II metabolic enzymes.
-
Visualizing Key Concepts
Graphical representations are invaluable for understanding complex biological and experimental processes. The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway, a typical experimental workflow for drug-likeness assessment, and the logical relationships in structure-activity relationship studies.
Signaling Pathway
Adamantane-based compounds have shown promise as anticancer agents, with some derivatives reported to inhibit the TLR4-MyD88-NF-κB signaling pathway.
Experimental Workflow
The assessment of drug-likeness involves a series of interconnected experiments.
References
Safety Operating Guide
Proper Disposal of 1-Azatricyclo[3.3.1.13,7]decan-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Azatricyclo[3.3.1.13,7]decan-4-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks.[1][2]
Key Hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1][2]
-
Causes skin irritation (H315): Direct contact with skin can cause redness, itching, and inflammation.[1][2]
-
Causes serious eye irritation (H319): Contact with eyes can result in significant irritation and potential damage.[1][2]
-
May cause respiratory irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1][2]
Due to these hazards, this chemical waste is considered hazardous and must be disposed of through a licensed environmental waste management service.[3][4] Under no circumstances should it be disposed of in the regular trash or poured down the drain. [3][5]
Quantitative Data and Disposal Considerations
A clear understanding of the hazards associated with this compound is the first step in ensuring its safe disposal. The following table summarizes the key hazard data and the corresponding disposal considerations.
| Hazard Classification | GHS Hazard Statement | Disposal Consideration |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Do not dispose of in sanitary sewer or regular trash. Segregate for hazardous waste collection. |
| Skin irritation (Category 2) | H315: Causes skin irritation | Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Contaminated materials (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste. |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Wear safety glasses or goggles. In case of a spill, ensure cleanup materials are disposed of as hazardous waste. |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood to minimize inhalation. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
2. Waste Segregation and Containerization:
-
Treat all this compound waste, including contaminated materials like weighing boats, pipette tips, and absorbent pads, as hazardous waste.[4]
-
Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition with a secure lid.[6]
-
Do not mix this waste with other incompatible chemical waste streams.[7]
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[3][6]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location (building and room number).[3]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is designed for hazardous waste, with secondary containment to prevent the spread of material in case of a leak.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4]
-
Follow all institutional procedures for waste manifest documentation and handover.
6. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[6]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][6]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove the original chemical label.[4] Always confirm this procedure with your local EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-Azatricyclo(3.3.1.1,3,7)decan-4-one | C9H13NO | CID 142642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling 1-Azatricyclo[3.3.1.13,7]decan-4-one
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 1-Azatricyclo[3.3.1.13,7]decan-4-one (CAS No. 42949-24-6). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
The signal word for this chemical is Warning .
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Handling Solutions | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Spill Management:
-
Small Spills: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the procedures for small spills for cleanup.
Disposal Plan:
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways. Contaminated packaging should be treated as the chemical itself.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
